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  • Product: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
  • CAS: 1342268-71-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of a lead compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic selection of building blocks. 1-(Tetrahydro-2H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic selection of building blocks. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has emerged as a privileged structural motif. By fusing the aromatic, hydrogen-bond-accepting properties of a pyrazole ring with the aliphatic, solubility-enhancing characteristics of a tetrahydropyran (THP) ring, this moiety offers an exceptional balance of lipophilicity, metabolic stability, and ligand efficiency.

This technical guide provides an in-depth analysis of the physicochemical properties of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, details its synthetic and analytical workflows, and explores its critical role in the development of advanced therapeutics, including LRRK2, IRAK-4, and PDE9 inhibitors.

Structural and Physicochemical Architecture

The molecular architecture of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole consists of a five-membered heteroaromatic pyrazole ring substituted at the N1 position by a saturated six-membered tetrahydropyran-4-yl ring.

Quantitative Physicochemical Data

The baseline physicochemical properties of the core scaffold dictate its behavior in biological systems. Below is a synthesized profile of the core building block:

PropertyValueStructural Rationale & Implication
Molecular Formula C8H12N2OLow molecular weight base scaffold, allowing downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 152.19 g/mol High ligand efficiency; minimal bulk ensures favorable binding kinetics.
Topological Polar Surface Area (TPSA) 27.05 ŲComprises the ether oxygen (9.23 Ų) and pyrazole nitrogens (17.82 Ų). Ideal for blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~0.9 - 1.2Optimal lipophilicity. The THP oxygen lowers the LogP compared to a cyclohexyl analog, preventing non-specific protein binding.
pKa (Conjugate Acid) ~2.5The N2 of the pyrazole is weakly basic. It remains un-ionized at physiological pH (7.4), ensuring high membrane permeability.
Hydrogen Bond Donors 0Lack of H-bond donors enhances passive transcellular permeability.
Hydrogen Bond Acceptors 2The N2 of the pyrazole and the O of the THP ring serve as critical interaction points for kinase hinge regions.
The Medicinal Chemistry Rationale: Why THP?

A common optimization strategy in drug design is the replacement of highly lipophilic rings (like phenyl or cyclohexyl) with saturated heterocycles. The introduction of the THP ring serves a dual purpose:

  • Solubility Enhancement : The ether oxygen introduces a strong hydrogen-bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs.

  • Toxicity Mitigation : By lowering the overall lipophilicity (LogP), the THP ring reduces the likelihood of off-target binding, particularly mitigating hERG channel liability and cytochrome P450 (CYP) inhibition.

Optimization A Phenyl/Cyclohexyl Substitution B High Lipophilicity (LogP > 3.0) A->B Drives C Introduce THP Ring (Ether Oxygen) B->C Structural Optimization D Reduced cLogP (~1.0) C->D -1.5 LogP Units E Improved Aqueous Solubility D->E Enhances F Reduced CYP450 Liability D->F Enhances

Figure 1: Physicochemical optimization logic of introducing a tetrahydropyran (THP) moiety.

Synthetic Methodologies and Functionalization

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is typically achieved via a Mitsunobu reaction rather than a standard S_N2 alkylation.

Causality of Reaction Choice : An S_N2 approach using 4-bromotetrahydro-2H-pyran requires harsh basic conditions (e.g., NaH, DMF) and elevated temperatures, which frequently leads to E2 elimination byproducts (e.g., 3,6-dihydro-2H-pyran). The Mitsunobu reaction proceeds under mild conditions, completely suppressing elimination pathways. Once the core is synthesized, it is widely used as a precursor for C4-functionalized derivatives, such as 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole[1][2].

Protocol: Synthesis via Mitsunobu Reaction

Self-Validating System : The reaction progress is monitored by TLC and LC-MS. The disappearance of the pyrazole peak and the emergence of the product mass (m/z 153 [M+H]+) validate the coupling.

  • Preparation : In an oven-dried flask under N2 atmosphere, dissolve 1H-pyrazole (1.0 eq) and triphenylphosphine (PPh3, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Alcohol Addition : Add tetrahydro-2H-pyran-4-ol (1.1 eq) to the stirring solution.

  • Controlled Activation : Cool the mixture to 0°C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Causality: The slow addition at 0°C is critical to control the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Purification : Concentrate the mixture under reduced pressure. Triturate the crude residue with a 1:1 mixture of diethyl ether and hexane to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the solid, and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure product.

Synthesis P 1H-Pyrazole M Mitsunobu Reaction (DIAD, PPh3, THF) P->M T THP-4-ol T->M C 1-(THP-4-yl)-1H-pyrazole M->C 0°C to RT H Halogenation (NBS or Br2) C->H C4-Activation B 4-Bromo Derivative H->B

Figure 2: Synthetic workflow for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and C4-functionalization.

Analytical and Solubility Profiling

To validate the physicochemical benefits of the THP-pyrazole moiety, kinetic aqueous solubility profiling is required.

Protocol: Kinetic Aqueous Solubility Assay (Nephelometry/HPLC)

Self-Validating System : A known highly soluble compound (e.g., Diclofenac) and a poorly soluble compound (e.g., Amiodarone) must be run in parallel as quality control standards.

  • Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Aqueous Spiking : Aliquot the stock into phosphate-buffered saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM).

    • Causality: The final DMSO concentration must strictly remain ≤ 1% v/v. Higher DMSO concentrations act as a cosolvent, artificially inflating the apparent aqueous solubility and leading to poor in vivo translation.

  • Equilibration : Incubate the samples on a shaker at 37°C for 2 hours. This duration allows the thermodynamic equilibrium of precipitation to be reached.

  • Phase Separation : Centrifuge the samples at 4000 rpm for 15 minutes to pellet insoluble particulates.

    • Causality: Centrifugation is prioritized over filtration. Lipophilic compounds often non-specifically bind to filter membranes (e.g., PVDF or PTFE), which leads to artificially low solubility readouts.

  • Quantification : Analyze the supernatant via LC-UV or LC-MS against a pre-established standard curve to determine the exact soluble fraction.

Pharmacological Applications and Target Engagement

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole motif is not just a structural spacer; it actively participates in target engagement across several high-profile therapeutic areas.

IRAK-4 Inhibition (Inflammation & Immunology)

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling cascades. THP-pyrazole derivatives are utilized as potent IRAK-4 inhibitors to treat inflammatory diseases[3]. The pyrazole N2 acts as a hydrogen bond acceptor for the kinase hinge region, while the THP ring occupies the ribose-binding pocket, providing excellent selectivity over other kinases.

Pathway TLR TLR / IL-1R MyD88 MyD88 Adapter TLR->MyD88 Activation IRAK4 IRAK-4 Kinase (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation (Inhibited by THP-compounds) TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB / MAPK TRAF6->NFKB INF Inflammatory Cytokines NFKB->INF Gene Transcription

Figure 3: IRAK-4 signaling pathway targeted by THP-pyrazole derivatives to halt inflammation.

LRRK2 Inhibition (Neurodegeneration)

In the context of Parkinson's and Alzheimer's diseases, Leucine-rich repeat kinase 2 (LRRK2) is a major therapeutic target. Compounds containing the THP-pyrazole moiety exhibit high BBB permeability due to their optimized TPSA (~27 Ų) and are highly effective at inhibiting LRRK2 kinase activity in the central nervous system[4].

PDE9 Inhibition (Cognitive Enhancement)

Phosphodiesterase 9 (PDE9) selectively hydrolyzes cGMP. Inhibiting PDE9 increases intracellular cGMP levels, which enhances synaptic plasticity and memory. Pyrazolo-pyrimidine derivatives incorporating the THP-pyrazole building block have shown significant efficacy in modulating PDE9, offering a novel approach to treating cognitive deficits in Alzheimer's disease[5].

References

  • Sigma-Aldrich / Merck KGaA . 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 1040377-02-3 Product Specification. Available at:[Link]

  • Google Patents (WO2015113452A1). Compounds inhibiting LRRK2 kinase activity.
  • Google Patents (WO2011043371A1). Oxazole compound for IRAK-4 inhibition.
  • Google Patents (EA016510B1). Amino-heterocyclic compounds as PDE9 inhibitors.

Sources

Exploratory

The Strategic Integration of the 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Motif in Kinase Inhibitor Design: Mechanisms, SAR, and Experimental Validation

Executive Summary In modern medicinal chemistry, the mechanism of action (MoA) of a targeted therapeutic is fundamentally dictated by its structural building blocks. The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the mechanism of action (MoA) of a targeted therapeutic is fundamentally dictated by its structural building blocks. The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyrazole) moiety is not a standalone drug, but rather a highly privileged pharmacophore and synthetic intermediate 1. It is strategically engineered into small-molecule inhibitors to anchor them within the ATP-binding pockets of kinases while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

This whitepaper deconstructs the molecular mechanics, structure-activity relationships (SAR), and self-validating experimental workflows associated with the THP-pyrazole scaffold, focusing on its critical role in developing inhibitors for complex targets like LRRK2 2 and IRAK-4 3.

Structural Rationale & Molecular Mechanics

The efficacy of the THP-pyrazole motif stems from the synergistic causality of its two components: the heteroaromatic pyrazole core and the aliphatic tetrahydropyran (THP) appendage.

The Pyrazole Core: The Hinge Anchor

The pyrazole ring acts as a potent bioisostere for phenol or other aromatic systems. In the context of kinase inhibition, the nitrogen atoms of the pyrazole ring serve as a bidentate system (acting as both a hydrogen bond donor and acceptor, depending on the substitution pattern). This allows the moiety to form highly directional, thermodynamically favorable hydrogen bonds with the backbone amides of the kinase hinge region, effectively displacing high-energy water molecules from the ATP pocket.

The THP Appendage: Solvation & Metabolic Shielding

A common pitfall in early-stage drug discovery is the reliance on highly lipophilic groups (like cyclohexyl or phenyl rings) to fill hydrophobic pockets, which inevitably leads to poor aqueous solubility and high plasma protein binding. By replacing a cyclohexyl group with a tetrahydropyran (THP) ring, medicinal chemists introduce an ether oxygen. The causality of this substitution is profound:

  • Lowered Lipophilicity (LogP): The oxygen atom acts as a weak hydrogen bond acceptor with solvent water, increasing the topological polar surface area (tPSA) and improving oral bioavailability.

  • Metabolic Stability: Purely aliphatic rings are highly susceptible to rapid CYP450-mediated hydroxylation. The electron-withdrawing nature of the THP oxygen deactivates the adjacent carbons, shielding the molecule from rapid phase I metabolism and extending its pharmacokinetic half-life.

Mechanism of Action in Key Therapeutic Targets

Case Study 1: LRRK2 Inhibition (Parkinson's Disease)

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S mutation, drive hyperphosphorylation of Rab GTPases, leading to lysosomal dysfunction and neurodegeneration. THP-pyrazole derivatives are heavily utilized in LRRK2 inhibitor design 2. The pyrazole anchors to the LRRK2 hinge, while the THP ring projects outward into the solvent-exposed ribose pocket. This specific orientation prevents off-target binding to structurally similar kinases, ensuring high selectivity.

LRRK2_Pathway LRRK2 Mutant LRRK2 Kinase Rab Rab GTPases LRRK2->Rab Hyperphosphorylation Lyso Neurodegeneration Rab->Lyso Lysosomal Dysfunction Drug THP-Pyrazole Inhibitor ATP ATP Binding Pocket Drug->ATP High-Affinity Binding ATP->LRRK2 Competitive Inhibition

Caption: LRRK2 signaling cascade and the mechanism of THP-pyrazole competitive inhibition.

Case Study 2: IRAK-4 Inhibition (Inflammatory Diseases)

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical node in Toll-like receptor (TLR) signaling. Oxazole-carboxamide derivatives incorporating the THP-pyrazole motif have demonstrated potent IRAK-4 inhibitory activity 3. Here, the THP ring modulates the conformational flexibility of the molecule, locking it into a bioactive conformation that perfectly complements the IRAK-4 active site geometry.

Comparative Physicochemical Profiling

The table below summarizes the quantitative advantages of selecting the THP-pyrazole motif over traditional aliphatic or aromatic alternatives during lead optimization.

Structural MotifCalculated LogP (cLogP)tPSA (Ų)Hinge BindingCYP450 Metabolic Stability
Phenyl-pyrazole ~2.528.6ExcellentPoor (Prone to aromatic oxidation)
Cyclohexyl-pyrazole ~2.828.6ExcellentModerate (Aliphatic hydroxylation)
THP-pyrazole ~1.2 37.8 Excellent High (Oxygen shielding effect)

Data reflects generalized computational estimates for the isolated fragments to demonstrate the SAR trajectory.

Experimental Methodologies: Synthesis & Validation

To ensure scientific trustworthiness, the following protocols represent self-validating systems. Each step includes a built-in quality control mechanism to prevent downstream failure.

Protocol A: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

This intermediate is a critical building block for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate the final drug candidate 1.

  • Reagent Preparation: Dissolve 4-bromopyrazole (1.0 eq) and tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition (Causality Check): Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Why Cs₂CO₃? The large ionic radius of the cesium counterion creates steric bulk that minimizes unwanted N-alkylation isomerism, driving the reaction toward the desired N1-substituted product.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (LC-MS): Do not proceed to workup until Liquid Chromatography-Mass Spectrometry (LC-MS) confirms >95% consumption of the starting 4-bromopyrazole. This prevents difficult silica gel separations later.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, and purify via flash chromatography (Hexanes/EtOAc) to yield a white solid.

Protocol B: TR-FRET Kinase Assay for MoA Validation

To validate the target engagement of a newly synthesized THP-pyrazole inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Why TR-FRET? Standard fluorescence assays are often ruined by the auto-fluorescence of the chemical compounds themselves. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the IC₅₀ data is highly trustworthy.

  • Compound Dispensing: Perform a 10-point serial dilution of the THP-pyrazole inhibitor in DMSO and dispense into a 384-well plate.

  • Kinase Incubation: Add recombinant target kinase (e.g., LRRK2), ATP (at its predetermined Kₘ value to ensure competitive inhibition can be observed), and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Data Acquisition: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. The assay is only deemed valid if Z' > 0.6.

Workflow Step1 1. SN2 Alkylation (Pyrazole + THP-Mesylate) Step2 2. LC-MS Validation (Confirm Mass/Purity) Step1->Step2 Step3 3. TR-FRET Assay (Target Kinase + ATP) Step2->Step3 Step4 4. Data Analysis (IC50 & Z'-Factor) Step3->Step4

Caption: Self-validating workflow from THP-pyrazole synthesis to TR-FRET kinase evaluation.

References

  • Source: google.
  • Source: google.
  • Source: chemicalbook.

Sources

Foundational

Structural and Spectroscopic Profiling of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Technical Guide

Executive Summary The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (and its halogenated or aminated derivatives) has emerged as a highly privileged building block in modern medicinal chemistry. It is prominently fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (and its halogenated or aminated derivatives) has emerged as a highly privileged building block in modern medicinal chemistry. It is prominently featured in the synthesis of potent kinase and phosphodiesterase inhibitors, including PDE9A inhibitors (e.g., PF-04447943) [1], LRRK2 inhibitors for Parkinson's disease [2], and IRAK-4 inhibitors for autoimmune disorders [3].

The incorporation of the tetrahydropyran (THP) ring attached to a pyrazole core serves multiple strategic purposes: it improves aqueous solubility, reduces lipophilicity (lowering logP), and provides a metabolic shield against cytochrome P450 oxidation compared to standard cycloalkyl or phenyl rings. This whitepaper provides a comprehensive technical breakdown of the synthesis, Nuclear Magnetic Resonance (NMR) characterization, and crystallographic properties of this critical scaffold.

Chemical Synthesis & Experimental Workflow

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole must be highly regioselective to avoid N1/N2 isomeric mixtures when using substituted pyrazoles. For the unsubstituted base compound, the reaction is straightforward but requires careful optimization of the base and solvent to maximize yield and minimize elimination side-products.

Step-by-Step Synthesis Protocol

Objective: Alkylation of 1H-pyrazole using tetrahydro-2H-pyran-4-yl methanesulfonate.

  • Reagent Preparation: Dissolve 1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Deprotonation: Add Cesium Carbonate ( Cs2​CO3​ , 1.5 eq) to the solution. Causality: Cs2​CO3​ is preferred over K2​CO3​ because the larger cesium cation provides a more "naked" and reactive pyrazolide anion, enhancing nucleophilic attack.

  • Alkylation: Slowly add tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 eq) to the reaction mixture. Heat the mixture to 85°C for 12 hours.

  • Workup & Extraction: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Workflow Diagram

SynthesisWorkflow A 1. Reagent Prep (1H-Pyrazole + DMF) B 2. Deprotonation (Cs2CO3 Base) A->B C 3. SN2 Alkylation (THP-Mesylate, 85°C) B->C D 4. Aqueous Workup (EtOAc Extraction) C->D E 5. Flash Chromatography (Hexanes/EtOAc) D->E F 6. NMR & X-Ray Characterization E->F

Caption: Step-by-step synthetic and analytical workflow for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

NMR Characterization: Spectroscopic Causality

The 1 H and 13 C NMR spectra of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole provide a self-validating system for determining both the regiochemistry and the 3D conformation of the molecule in solution.

H NMR Data Analysis

The most critical diagnostic peak in the 1 H NMR spectrum is the methine proton at the C4' position of the THP ring.

  • Causality of Splitting: This proton appears as a distinct triplet of triplets (tt) at approximately 4.35 ppm. The large coupling constant ( J≈11.5 Hz ) arises from the diaxial interaction with the two adjacent axial protons (H3'ax, H5'ax). The smaller coupling constant ( J≈4.2 Hz ) arises from the axial-equatorial interaction with the two adjacent equatorial protons (H3'eq, H5'eq).

  • Stereochemical Proof: This specific tt splitting pattern mathematically proves that the C4' proton is sitting in the axial position. Consequently, the bulky pyrazole ring must be occupying the equatorial position, which is the thermodynamically favored conformation.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-3 (Pyr) 7.50d1.81HDeshielded by adjacent sp2 Nitrogen.
H-5 (Pyr) 7.40d2.41HDeshielded by N-alkylation site.
H-4 (Pyr) 6.25t2.11HElectron-rich center of the pyrazole.
H-4' (THP) 4.35tt11.5, 4.21HAxial proton; confirms equatorial pyrazole.
H-2', H-6' (eq) 4.10m-2HDeshielded by adjacent Oxygen.
H-2', H-6' (ax) 3.55td12.0, 2.22HShielded relative to equatorial counterpart.
H-3', H-5' (eq) 2.15m-2HAliphatic THP ring protons.
H-3', H-5' (ax) 2.00qd12.0, 4.52HAliphatic THP ring protons.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ )

Carbon PositionChemical Shift ( δ , ppm)Structural Rationale
C-3 (Pyr) 139.5sp2 hybridized, adjacent to imine nitrogen.
C-5 (Pyr) 128.0sp2 hybridized, adjacent to amine nitrogen.
C-4 (Pyr) 105.5Highest electron density in the pyrazole ring.
C-2', C-6' (THP) 67.0Deshielded directly by the THP oxygen atom.
C-4' (THP) 57.0Deshielded by the N1 atom of the pyrazole ring.
C-3', C-5' (THP) 33.5Standard aliphatic methylene carbons.

Crystallographic Data & Conformational Analysis

While the unsubstituted base compound is often an oil or a low-melting solid, its halogenated derivatives (such as 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) are highly crystalline and frequently used to obtain definitive X-ray diffraction (XRD) data [4].

Conformational Dynamics

In the solid state, the tetrahydropyran ring adopts a classic chair conformation . The pyrazole substituent exclusively occupies the equatorial position .

  • Causality: If the pyrazole ring were in the axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at the C2' and C6' positions of the THP ring. By adopting the equatorial position, the molecule minimizes steric strain and achieves its global energy minimum. This solid-state observation perfectly aligns with the solution-state 1 H NMR data (tt splitting of H-4').

Table 3: Representative Crystallographic Parameters (Based on 4-Bromo Derivative)

ParameterValue / Description
Chemical Formula C8​H11​BrN2​O
Crystal System Monoclinic
Space Group P21​/c
THP Conformation Chair
Pyrazole Orientation Equatorial
Intermolecular Forces Weak C-H···O hydrogen bonding (THP oxygen to pyrazole C-H)
Crystallization Protocol for X-Ray Analysis

To generate single crystals suitable for XRD:

  • Dissolve 50 mg of the purified compound in a minimum volume of Dichloromethane (DCM).

  • Layer the solution carefully with an anti-solvent, such as Hexane or Heptane, in a narrow crystallization tube.

  • Allow for slow diffusion at 4°C over 48–72 hours. Slow diffusion is critical; rapid precipitation traps solvent molecules and creates lattice defects, rendering the crystal unsuitable for high-resolution diffraction.

References

  • Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (WO2015113452A1)
  • Source: Google Patents (WO2011043371A1)
Exploratory

The Strategic Role of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Advanced Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of targeted oncology and anti-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of targeted oncology and anti-fibrotic drug discovery, the design of small-molecule kinase inhibitors requires an exquisite balance of pharmacodynamics (potency and selectivity) and pharmacokinetics (solubility, permeability, and metabolic stability). The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyrazole) moiety has emerged as a privileged pharmacophore in rational drug design. By combining the robust hinge-binding capacity of the pyrazole core with the physicochemical tuning provided by the tetrahydropyran (THP) ring, this structural motif elegantly solves common liabilities associated with early-stage kinase inhibitors, such as poor aqueous solubility, off-target hERG toxicity, and rapid oxidative metabolism[1].

This whitepaper deconstructs the mechanistic rationale behind the THP-pyrazole scaffold, examines its successful application across multiple kinase targets (e.g., ALK5, CDK2, ATM), and provides validated, step-by-step experimental workflows for its synthesis and biological evaluation.

Mechanistic Rationale: The "Why" Behind the Scaffold

The Pyrazole Core: Precision Hinge Binding

The ATP-binding pocket of most kinases features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The 1H-pyrazole ring acts as an excellent bioisostere for the purine ring of ATP. It presents a tightly spaced hydrogen bond donor (N-H) and acceptor (N) pair that interacts directly with the backbone amides of the hinge region (typically at residues like Valine or Leucine). This bidentate interaction anchors the inhibitor deep within the catalytic cleft.

The Tetrahydropyran (THP) Advantage: Physicochemical Tuning

While the pyrazole anchors the molecule, the substituent at the N1 position dictates the molecule's trajectory toward the solvent-exposed front or adjacent hydrophobic sub-pockets. The selection of a tetrahydropyran-4-yl ring over alternatives (like cyclohexyl or piperidinyl) is driven by strict causality in medicinal chemistry:

  • LogP Reduction & Solubility: Replacing a highly lipophilic cyclohexane ring with a THP ring introduces an ethereal oxygen. This lowers the partition coefficient (LogP), significantly enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Stability: Unlike piperidine rings, which contain a basic nitrogen susceptible to N-oxidation, N-dealkylation, and high risk of binding to the hERG potassium channel (causing cardiotoxicity), the THP ring is electronically neutral. It is highly resistant to cytochrome P450-mediated oxidative metabolism[1].

  • Steric Vectoring: The THP ring provides optimal steric bulk to occupy the ribose-binding pocket, displacing high-energy water molecules and increasing the entropic driving force of binding.

G Hinge Kinase Hinge Region (Backbone Amides) Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Hinge->Pyrazole Hydrogen Bonds THP Tetrahydropyran (THP) Ring (Solubility/Steric Bulk) Pyrazole->THP Covalent Link Solvent Solvent-Exposed Channel (Aqueous Interface) THP->Solvent Dipole/Water Interactions

Caption: Topologic interaction model of THP-pyrazole within the ATP-binding pocket.

Case Studies in Kinase Targeting

ALK5 (TGF-βR1) Inhibitors in Fibrosis and Oncology

The transforming growth factor-beta type I receptor (ALK5) is a primary driver of tissue fibrosis and tumor metastasis. Recent optimizations of ALK5 inhibitors have heavily utilized the THP-pyrazole motif. For instance, 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives (such as Compound 8h) demonstrated potent ALK5 autophosphorylation inhibition with an IC50 of 25 nM[2]. The incorporation of the THP ring mitigated the rapid oxidative metabolism seen in earlier alkyl-substituted analogs, allowing for a 30 mg/kg oral administration that significantly induced tumor growth inhibition in CT26 xenograft models without obvious toxicity[2].

Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 ALK5 ALK5 (TGF-βR1) Kinase TGFBR2->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates Inhibitor THP-Pyrazole Inhibitor (e.g., Compound 8h) Inhibitor->ALK5 Blocks ATP Pocket Fibrosis Fibrosis & Tumor Progression SMAD->Fibrosis Gene Transcription

Caption: Disruption of the TGF-β/ALK5 signaling cascade by THP-pyrazole inhibitors.

CDK2 and ATM Kinase Selectivity

In the pursuit of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, achieving selectivity over the pan-lethal CDK1 is notoriously difficult. Utilizing a (4-pyrazolyl)-2-aminopyrimidine core substituted with a THP ring yielded compounds with sub-nanomolar CDK2 potency (IC50 = 0.29 nM) and excellent selectivity profiles, driven by the specific spatial orientation of the THP ring in the solvent channel[3]. Similarly, in Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, THP-substituted pyrazolo[4,3-c]quinoline derivatives exhibited subnanomolar inhibition and over 3333-fold selectivity against other PIKK family members, acting as highly effective radiosensitizers[4].

Quantitative Data & Structural Comparisons

To understand the superiority of the THP group, we must compare it against standard medicinal chemistry alternatives.

Table 1: Physicochemical Comparison of N1-Substituents on Pyrazole Scaffolds

N1-SubstituentCalculated LogP (Relative)Basic pKaMetabolic Stability (Microsomal T1/2)Primary Liability / Advantage
Cyclohexyl High (+1.5)NeutralLow (Rapid hydroxylation)Poor aqueous solubility; high plasma protein binding.
Piperidin-4-yl Low (-0.5)~9.5 (Basic)ModerateHigh hERG toxicity risk; poor membrane permeability.
Tetrahydro-2H-pyran-4-yl Optimal (+0.2)NeutralHigh (Oxidation resistant)Ideal balance of solubility, neutrality, and stability.

Table 2: Kinase Inhibitory Profiles of Validated THP-Pyrazole Derivatives

Target KinaseRepresentative Scaffold / CompoundIC50 (nM)Disease IndicationReference
ALK5 (TGF-βR1) Compound 8h (Pyridine-oxy-pyrazole)25.0Hepatocellular Carcinoma / Fibrosis[2]
CDK2 Compound 17 (Aminopyrimidine-pyrazole)0.29CCNE1-amplified Cancers[3]
ATM Compound A36 (Pyrazolo-quinoline)< 1.0Colorectal Cancer (Radiosensitizer)[4]

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of THP-pyrazole inhibitors.

Protocol A: Regioselective Synthesis of the THP-Pyrazole Scaffold

Causality: The Knorr-type condensation utilizing (tetrahydro-2H-pyran-4-yl)hydrazine ensures strict regiocontrol, placing the THP group exclusively at the N1 position. The use of glacial acetic acid acts as an electrophilic activator for the carbonyl, accelerating imine formation and subsequent cyclization[5].

  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.0 equiv) and the selected β-ketoester or 3-(dimethylamino)acrylaldehyde (1.1 equiv) in anhydrous ethanol (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) dropwise to the stirring mixture.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C under a continuous nitrogen atmosphere for 4 to 6 hours. Monitor the consumption of the hydrazine via LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO3 (to neutralize the acetic acid catalyst).

  • Purification: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc) to yield the pure 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivative.

Synthesis Hydrazine (THP-4-yl)hydrazine Condensation Knorr Condensation (Reflux, Acid Catalyst) Hydrazine->Condensation Ketoester β-Ketoester / Dicarbonyl Ketoester->Condensation Intermediate THP-Pyrazole Intermediate Condensation->Intermediate Coupling Cross-Coupling (Suzuki/Buchwald) Intermediate->Coupling Final Target Kinase Inhibitor Coupling->Final

Caption: Standard synthetic workflow for generating THP-pyrazole kinase inhibitors.

Protocol B: Self-Validating ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay is selected over radiometric assays because it universally measures ADP production (a direct stoichiometric product of kinase activity) regardless of the specific peptide substrate. This allows for high-throughput, non-radioactive screening.

  • Enzyme & Substrate Preparation: Dilute the recombinant kinase (e.g., ALK5 or CDK2) to its predetermined optimal concentration in Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Incubation: Prepare a 10-point, 3-fold serial dilution of the THP-pyrazole inhibitor in DMSO. Transfer the compound to a 384-well assay plate (final DMSO concentration ≤ 1%). Add the kinase solution and incubate for 30 minutes at room temperature to allow for thermodynamic binding equilibrium.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ultra-pure ATP (at the apparent Km​ for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at 30°C.

  • Reaction Termination: Add ADP-Glo™ Reagent (1:1 volume ratio to the reaction). This step terminates the kinase activity and completely depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent. This converts the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Validation & Analysis: Read luminescence on a microplate reader. Self-Validation: The assay plate must include a "No Enzyme" control (defining 0% activity/background) and a "Vehicle Only" control (defining 100% activity). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Wang, Z., Zhao, L., Zhang, Y., & Wang, H. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters for the Synthesis of Novel Bioactive Pyrazoles. BenchChem Technical Resources.
  • MDPI. (2025).
  • ACS Publications. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • ACS Publications. (2026). Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. Journal of Medicinal Chemistry.

Sources

Foundational

electronic and steric properties of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

An In-Depth Technical Guide to the Electronic and Steric Properties of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Abstract The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold represents a confluence of two moieties of pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Abstract

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold represents a confluence of two moieties of profound importance in modern medicinal chemistry. The pyrazole ring serves as a versatile, aromatic pharmacophore capable of a multitude of interactions with biological targets, while the tetrahydropyran (THP) ring acts as a "physicochemical modulator," improving properties such as solubility, metabolic stability, and oral bioavailability. This guide provides a comprehensive analysis of the core steric and electronic properties of this scaffold, offering both theoretical grounding and practical methodologies for its characterization and strategic deployment in drug discovery programs. We will explore the molecule's conformational landscape, the electronic influence of each substituent ring upon the other, and the critical interplay between these properties that defines its utility as a privileged structure in therapeutic design.

Synthesis and Structural Elucidation

The rational design of analogues and the interpretation of structure-activity relationships (SAR) begin with a robust and reproducible synthetic route. The most common approach to constructing the title compound is through the direct N-alkylation of pyrazole with a suitable tetrahydropyran electrophile.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole from pyrazole and 4-bromotetrahydro-2H-pyran.

Materials:

  • Pyrazole

  • 4-Bromotetrahydro-2H-pyran

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq). Dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the pyrazole N-H (pKa ≈ 14.2) to form the pyrazolate anion, a potent nucleophile, without competing side reactions.[1]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should cease, indicating complete formation of the sodium pyrazolate.

  • Alkylation: Add 4-bromotetrahydro-2H-pyran (1.05 eq) dropwise to the solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute the mixture with EtOAc and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification pyrazole Pyrazole deprotonation Deprotonation (0°C to RT) pyrazole->deprotonation thp_br 4-Bromo-THP alkylation SN2 Alkylation (60-70°C) thp_br->alkylation na_h NaH in DMF na_h->deprotonation deprotonation->alkylation Pyrazolate anion workup Aqueous Work-up (EtOAc, NaHCO3) alkylation->workup purification Flash Chromatography workup->purification product 1-(THP-4-yl)-1H-pyrazole purification->product

Caption: Workflow for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Expected Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR Pyrazole Protons: Two distinct singlets (or narrow doublets) expected between δ 7.5-8.0 ppm for H3 and H5. THP Protons: A multiplet around δ 4.3-4.5 ppm for the CH group attached to the pyrazole nitrogen. Two sets of multiplets for the four CH₂ groups adjacent to the oxygen (δ 3.5-4.1 ppm) and the two CH₂ groups at the C3/C5 positions (δ 1.8-2.2 ppm).
¹³C NMR Pyrazole Carbons: Signals for C3 and C5 typically appear around δ 130-140 ppm, with C4 at a more upfield position (~δ 105-110 ppm). THP Carbons: The N-CH carbon signal is expected around δ 55-65 ppm. The C-O carbons will be in the δ 65-75 ppm range, and the other ring carbons around δ 30-40 ppm.
Mass Spec The calculated monoisotopic mass is 166.1106 Da. Expect to observe the corresponding [M+H]⁺ ion at m/z 167.1184 in high-resolution mass spectrometry (HRMS).
FT-IR Characteristic C-H stretching of the aromatic pyrazole ring (~3100 cm⁻¹), aliphatic C-H stretching of the THP ring (2850-3000 cm⁻¹), and a strong C-O-C ether stretch (1080-1150 cm⁻¹).

PART 1: Steric Properties and Conformational Analysis

The three-dimensional shape (stereochemistry) and spatial bulk of a molecule are paramount to its ability to fit within a target's binding pocket. The steric profile of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is dominated by the conformational preferences of the THP ring.

The Chair Conformation of the Tetrahydropyran Ring

Like cyclohexane, the tetrahydropyran ring overwhelmingly adopts a low-energy chair conformation to minimize torsional and angle strain.[3][4] In this conformation, substituents at the 4-position can exist in one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two conformers exist in a dynamic equilibrium.

Conformational Equilibrium: Axial vs. Equatorial

For the 1-(tetrahydro-2H-pyran-4-yl) substituent, the pyrazole group is expected to have a strong preference for the equatorial position .

  • Causality: An axial substituent experiences destabilizing steric clashes with the axial hydrogens at the C2 and C6 positions. These unfavorable interactions, known as 1,3-diaxial interactions, are minimized when the bulky pyrazole group occupies the more spacious equatorial position.[5] While the presence of the ring oxygen can modulate these interactions compared to cyclohexane, the fundamental principle holds.

Conformational_Equilibrium cluster_axial Axial Pyrazole cluster_equatorial Equatorial Pyrazole A Axial Conformer (Higher Energy) (Unfavored) B Equatorial Conformer (Lower Energy) (Favored) A->B Ring Flip Axial_Struct [Structure of Axial Conformer] Interaction1 1,3-Diaxial Interaction Interaction2 1,3-Diaxial Interaction Equatorial_Struct [Structure of Equatorial Conformer] Equilibrium cluster_equatorial cluster_equatorial cluster_axial cluster_axial

Caption: Equilibrium between axial and equatorial conformers of the title molecule.

Quantifying Steric Hindrance

In QSAR studies, the steric influence of a substituent is often quantified using empirical parameters. While specific values for the tetrahydro-2H-pyran-4-yl group are not tabulated, understanding these parameters is key to rationalizing SAR.

ParameterDescriptionRelevance to the Title Compound
Taft's Eₛ A parameter derived from the rates of ester hydrolysis that quantifies the steric bulk of a substituent near a reaction center.[6]The THP-4-yl group would have a significant negative Eₛ value, indicating considerable steric bulk, particularly when projecting into a constrained binding pocket.
Sterimol Parameters (L, B₁-B₅) A set of parameters calculated from molecular geometry that describe the length (L) and width (B₁-B₅) of a substituent in several dimensions.[7]These parameters provide a more nuanced, multi-dimensional view of the THP-4-yl group's shape, which is critical for understanding how its orientation affects receptor fit. The equatorial conformer presents a different steric profile than the axial one.

PART 2: Electronic Properties and Reactivity

The electronic landscape of the molecule dictates its reactivity, polarity, and capacity for non-covalent interactions like hydrogen bonding and π-stacking. This landscape is a product of the interplay between the π-aromatic pyrazole ring and the σ-inductive effects of the THP substituent.

Electronic Nature of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle with 6 π-electrons.[8]

  • Nitrogen Atoms: It possesses two distinct nitrogen atoms. The N1 ("pyrrole-like") nitrogen's lone pair is part of the aromatic π-system. The N2 ("pyridine-like") nitrogen's lone pair resides in an sp² orbital in the plane of the ring, is not part of the aromatic system, and is the primary site of protonation and hydrogen bond acceptance.

  • Basicity (pKa): Unsubstituted pyrazole is a weak base, with a pKa of its conjugate acid around 2.5.[1][9] The N-alkylation with the electron-donating THP group is expected to slightly increase the basicity of the N2 nitrogen due to a positive inductive effect (+I).

Influence of the THP Substituent

The THP ring, connected via an sp³-hybridized carbon, acts as a simple N-alkyl substituent. Its primary electronic influence on the pyrazole ring is through sigma induction .

  • Inductive Effect: As an alkyl group, the THP substituent is weakly electron-donating. This effect slightly increases the electron density on the pyrazole ring compared to unsubstituted pyrazole, which can subtly influence its reactivity and the pKa of the N2 nitrogen.

Protocol: Computational Analysis of Electronic Properties

Density Functional Theory (DFT) is the standard in silico method for accurately modeling the electronic properties of molecules like this.[10][11]

Objective: To calculate the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, molecular electrostatic potential (MEP), and dipole moment.

Methodology:

  • Structure Optimization: Build the 3D structure of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in its lowest energy (equatorial) conformation. Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-311+G(d,p)).[10][12] The inclusion of diffuse and polarization functions is important for accurately describing electron distribution.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties.

    • HOMO/LUMO: The energies of these frontier orbitals indicate the molecule's propensity to donate or accept electrons, respectively. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability.[13][14]

    • MEP Map: This visualizes the charge distribution on the molecular surface. Electron-rich (negative potential) regions, expected around the N2 nitrogen, are sites for electrophilic attack and hydrogen bond donation. Electron-poor (positive potential) regions are sites for nucleophilic attack.[14]

    • Dipole Moment: This provides a quantitative measure of the molecule's overall polarity.

Computational Workflow Diagram

DFT_Workflow cluster_outputs Calculated Properties start Build 3D Structure (Equatorial Conformer) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt No, Re-optimize sp Single-Point Calculation check->sp Yes homo_lumo HOMO/LUMO Energies & Energy Gap sp->homo_lumo mep Electrostatic Potential (MEP) Map sp->mep dipole Dipole Moment sp->dipole

Caption: Standard workflow for DFT analysis of molecular electronic properties.

PART 3: Integrated Analysis and Application in Drug Design

The true power of this scaffold lies in the synergy between its steric and electronic features.

  • Solubility and Lipophilicity: The THP ring is a common bioisostere for a cyclohexane or phenyl ring.[9] Its key advantage is the introduction of a polar ether oxygen without adding a hydrogen bond donor. This generally decreases lipophilicity (LogP) and increases aqueous solubility compared to its carbocyclic analogue, which are highly desirable traits for improving ADME properties.

  • Hydrogen Bonding: The pyrazole N2 atom is a reliable hydrogen bond acceptor. Crucially, the THP oxygen atom provides a second hydrogen bond acceptor site. The rigid chair conformation places this oxygen in a well-defined spatial position relative to the pyrazole, creating a distinct pharmacophore that can be exploited for dual-acceptor interactions in a binding site.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes) than a corresponding benzene ring or a more flexible alkyl ether chain. This can lead to improved metabolic stability and a longer half-life in vivo.

  • Vectorial Orientation: The C4-linkage to the THP ring acts as a rigid, non-planar anchor. It projects the pyrazole pharmacophore away from the THP core into a specific region of 3D space. This is a powerful tool for medicinal chemists to achieve selective targeting, as the defined vector can be used to engage a specific sub-pocket in a target enzyme or receptor while the THP core occupies another.

Conclusion

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is more than the sum of its parts. It is a strategically designed molecular scaffold that combines the proven pharmacophoric utility of a pyrazole with the ADME-enhancing and conformationally defined properties of a 4-substituted tetrahydropyran. A thorough understanding of its equatorial conformational preference, the steric volume it occupies, and the electronic landscape dominated by the N2 hydrogen bond acceptor of the pyrazole and the ether oxygen of the THP is essential for any researcher aiming to leverage this scaffold. The experimental and computational protocols outlined in this guide provide a robust framework for characterizing this molecule and its derivatives, enabling more rational, efficient, and successful drug discovery campaigns.

References

  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • RSC Publishing. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. [Link]

  • Brisset, J. L., & Ilimbi, V. (1980). Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results. Canadian Journal of Chemistry, 58(12), 1250-1254. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • IJFMR. (2026). Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. [Link]

  • Beilstein Publishing. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

  • Arkat USA, Inc. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Google Cloud. (2024).
  • National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • ResearchGate. X-ray crystal structure of 4. Most hydrogen atoms on pyrazole and BBN.... [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. [Link]

  • Engineered Science Publisher. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • National Center for Biotechnology Information. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. [Link]

  • NSF Public Access Repository. Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. [Link]

  • Beilstein Archives. Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. [Link]

  • Wikipedia. Taft equation. [Link]

  • National Center for Biotechnology Information. 1-Phenylpyrazole. [Link]

  • ResearchGate. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. [Link]

  • Royal Society of Chemistry. Temperature effect on the steric and polar Taft substituent parameter values. [Link]

  • Protein Data Bank Japan. (2023). 4waf - Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha. [Link]

  • ACS Publications. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. [Link]

  • National Center for Biotechnology Information. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. [Link]

  • PubChemLite. 5-amino-1-(tetrahydro-pyran-4-yl)-1h-pyrazole-4-carbonitrile. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • ACS Publications. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. [Link]

  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • ResearchGate. Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. [Link]

  • Politecnico di Milano. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Dual-Route Protocol for Medicinal Chemistry

Introduction and Mechanistic Rationale 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a privileged structural motif frequently incorporated into modern therapeutics, including Leucine-rich repeat kinase 2 (LRRK2) inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a privileged structural motif frequently incorporated into modern therapeutics, including Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease[1] and Phosphodiesterase 9 (PDE9) inhibitors for neurodegenerative disorders[2]. The introduction of the tetrahydropyran (THP) ring enhances metabolic stability and aqueous solubility while providing a rigid, sp3 -rich vector for the pyrazole pharmacophore.

Synthesizing this scaffold efficiently requires overcoming the inherent challenges of functionalizing a secondary carbon on a heterocyclic ring. This application note details two distinct, highly validated synthetic routes: the Mitsunobu Reaction and Direct SN​2 Alkylation .

Route Selection & Causality
  • Route A (Mitsunobu Reaction): This pathway utilizes tetrahydro-2H-pyran-4-ol. The Mitsunobu protocol is highly effective for secondary alcohols because it operates under mild thermal conditions (0 °C to 25 °C)[3]. By activating the alcohol with triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD), the reaction completely suppresses the E2 elimination side-reactions that plague secondary halides. DIAD is preferred over DEAD due to its liquid state at room temperature, enhancing safety and handling precision.

  • Route B (Direct SN​2 Alkylation): This pathway utilizes 4-bromotetrahydropyran. The reaction is driven by the deprotonation of pyrazole using a soft, bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF)[4][5]. The "cesium effect"—where the large ionic radius of Cs+ creates a highly naked, reactive pyrazolate anion—significantly enhances N-alkylation rates. However, because the electrophile is a secondary alkyl halide, elevated temperatures are required, which inevitably leads to a minor E2 elimination byproduct (3,6-dihydro-2H-pyran), slightly reducing the overall yield compared to the Mitsunobu approach.

Synthesis Workflow

SynthesisWorkflow Start 1H-Pyrazole (Starting Material) RouteA Route A: Mitsunobu Reaction (+ Tetrahydro-2H-pyran-4-ol) Start->RouteA RouteB Route B: SN2 Alkylation (+ 4-Bromotetrahydropyran) Start->RouteB CondA Reagents: DIAD, PPh3 Solvent: THF Temp: 0 °C to RT, 16 h RouteA->CondA CondB Reagents: Cs2CO3 Solvent: DMF Temp: 90 °C, 12 h RouteB->CondB Target 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Target Compound) CondA->Target High Yield (75-85%) Mild Conditions CondB->Target Moderate Yield (50-65%) Scalable

Synthesis workflow for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole via Mitsunobu and SN2 pathways.

Comparative Route Analysis

ParameterRoute A: Mitsunobu ReactionRoute B: Direct Alkylation
Electrophile Tetrahydro-2H-pyran-4-ol4-Bromotetrahydropyran
Reagents DIAD, PPh3​ Cs2​CO3​
Solvent Anhydrous THFAnhydrous DMF
Temperature 0 °C to 25 °C90 °C
Reaction Time 16 hours12 hours
Typical Yield 75% – 85%50% – 65%
Primary Challenge Removal of triphenylphosphine oxide (TPPO)Competing E2 elimination (3,6-dihydro-2H-pyran)
Scalability Moderate (Lower atom economy)High (Cost-effective reagents)

Detailed Experimental Protocols

Route A: Mitsunobu Reaction Protocol

This route is recommended for milligram to low-gram scale synthesis where maximum yield and purity are prioritized[3].

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1H-pyrazole (1.0 equiv, 10 mmol) and tetrahydro-2H-pyran-4-ol (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Phosphine Addition: Add triphenylphosphine ( PPh3​ , 1.5 equiv, 15 mmol) to the solution and stir until completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • DIAD Addition (Critical Step): Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 15 mmol) over 15 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the betaine intermediate. Preventing localized heating is crucial to avoid unwanted side reactions and degradation of the azodicarboxylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours.

    • Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV active and KMnO4​ stain). Complete consumption of the pyrazole starting material indicates successful conversion.

  • Workup & TPPO Precipitation: Concentrate the mixture under reduced pressure to a thick oil. To the crude residue, add a 1:4 mixture of diethyl ether and hexanes (30 mL) and stir vigorously for 30 minutes.

    • Causality: This specific non-polar solvent system selectively precipitates the bulk of triphenylphosphine oxide (TPPO), a notoriously difficult byproduct to separate from polar heterocycles.

  • Purification: Filter the precipitated TPPO through a pad of Celite and concentrate the filtrate. Purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure product as a colorless oil.

Route B: Direct SN​2 Alkylation Protocol

This route is recommended for large-scale (multi-gram to kilogram) synthesis due to the lower cost of reagents and operational simplicity[4][5].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv, 50 mmol) in anhydrous DMF (160 mL, ~0.3 M).

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 1.5 equiv, 75 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows for the formation of the highly nucleophilic pyrazolate anion before the introduction of the electrophile.

  • Electrophile Addition: Add 4-bromotetrahydropyran (1.2 equiv, 60 mmol) to the white suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath for 12 hours.

    • Causality: The secondary bromide requires thermal activation for the SN​2 displacement; however, strictly maintaining 90 °C is vital. Exceeding 100 °C significantly increases the rate of E2 elimination, drastically reducing the yield.

  • Aqueous Quench: Cool the reaction to room temperature and quench by pouring into distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 150 mL), followed by a final wash with saturated brine (100 mL).

    • Causality: DMF is highly soluble in EtOAc and causes severe streaking during chromatography. The aqueous LiCl wash disrupts the hydrogen bonding network, effectively partitioning residual DMF entirely into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via silica gel chromatography (10% to 30% EtOAc in Hexanes) to yield the target compound.

Analytical Characterization

To validate the successful synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected [M+H]+ = 153.1 m/z.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.52 (d, J = 1.8 Hz, 1H, pyrazole-CH), 7.41 (d, J = 2.2 Hz, 1H, pyrazole-CH), 6.25 (t, J = 2.0 Hz, 1H, pyrazole-CH), 4.35 – 4.25 (m, 1H, THP-CH-N), 4.12 – 4.05 (m, 2H, THP-CH2-O), 3.55 – 3.45 (m, 2H, THP-CH2-O), 2.15 – 2.05 (m, 2H, THP-CH2), 1.95 – 1.85 (m, 2H, THP-CH2).

References

  • US11780851B2 - LRRK2 inhibitors. Google Patents.
  • EA016510B1 - Amino-heterocyclic compounds. Google Patents.
  • EP2989106B1 - Fused heterocyclic compounds as protein kinase inhibitors. European Patent Office.
  • CA2971024C - Fused ring heteroaryl compounds and their use as trk inhibitors. Google Patents.
  • PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain. Google Patents.

Sources

Application

Protocol for the Regioselective C4-Bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

An Application Note for Drug Development Professionals Abstract This application note provides a detailed and robust protocol for the regioselective bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole to yield the 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the regioselective bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole to yield the 4-bromo derivative. 4-Halogenated pyrazoles are critical synthons in medicinal chemistry, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The protocol herein is optimized for high regioselectivity at the C4 position, leveraging the inherent electronic properties of the pyrazole ring. We employ N-Bromosuccinimide (NBS) as a mild and efficient brominating agent. This document offers a comprehensive guide, including a mechanistic rationale, a step-by-step experimental procedure, methods for product characterization and validation, and a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in drug discovery and development.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs.[1][2] Its unique electronic and steric properties allow for diverse functionalization, making it a cornerstone for library synthesis in drug discovery programs. Specifically, halogenated pyrazoles, particularly 4-bromopyrazoles, are of immense synthetic utility. The bromine atom acts as an effective leaving group or metallic-exchange site in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex molecular fragments.

The regioselectivity of electrophilic substitution on the pyrazole ring is governed by its electronic structure. The pyrazole ring is a π-excessive aromatic heterocycle, but the electron density is not uniformly distributed.[3] The C4 position is the most electron-rich and sterically accessible carbon, making it the preferred site for electrophilic attack.[2][4][5] Attempts to substitute at the C3 or C5 positions would proceed through a highly unstable cationic intermediate where the positive charge is localized on the pyridine-like (sp²) nitrogen atom, a highly unfavorable state.[5][6] Consequently, electrophilic bromination overwhelmingly favors the C4 position, providing a direct and efficient route to the desired isomer.

The N1-substituent, in this case, the tetrahydro-2H-pyran-4-yl group, can subtly influence the reactivity of the ring but does not alter the fundamental preference for C4 substitution.[7][8][9] Our choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate; it is a crystalline, easy-to-handle solid that provides a controlled, low-concentration source of electrophilic bromine, minimizing the risk of over-bromination and side reactions often associated with the use of liquid bromine.[10][11][12]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The succinimide nitrogen in NBS polarizes the N-Br bond, rendering the bromine atom electrophilic. The π-system of the pyrazole ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The most stable intermediate is formed when the attack occurs at C4. A base (such as the succinimide anion) then abstracts the proton from the C4 position to restore aromaticity, yielding the 4-brominated product and succinimide.

Reaction_Mechanism Figure 1: Mechanism of C4-Bromination Pyrazole 1-(THP)-Pyrazole TransitionState Sigma Complex (Resonance Stabilized) Pyrazole->TransitionState Electrophilic Attack (C4 π-bond on Br) NBS N-Bromosuccinimide (NBS) NBS->TransitionState Product 4-Bromo-1-(THP)-Pyrazole TransitionState->Product Deprotonation (Restores Aromaticity) Succinimide Succinimide TransitionState->Succinimide

Figure 1: Mechanism of C4-Bromination

The overall experimental process is designed for efficiency and safety, moving from reaction setup to purification in a logical sequence.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Dissolve pyrazole in DCM - Cool to 0 °C B 2. Reagent Addition - Add NBS portion-wise - Stir for 2-4 hours A->B C 3. Reaction Monitoring - Use TLC to track starting material consumption B->C D 4. Aqueous Work-up - Quench with Na₂S₂O₃ (aq) - Separate organic layer C->D E 5. Extraction & Drying - Wash with brine - Dry over Na₂SO₄ D->E F 6. Purification - Concentrate in vacuo - Purify via column chromatography E->F G 7. Characterization - NMR, MS, IR - Assess purity F->G

Figure 2: Experimental Workflow

Detailed Experimental Protocol

3.1 Materials and Equipment

Reagent/MaterialGradeSupplier Example
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole>97%Sigma-Aldrich
N-Bromosuccinimide (NBS)>98%, ReagentPlus®Sigma-Aldrich
Dichloromethane (DCM), Anhydrous>99.8%Fisher Scientific
Ethyl Acetate (EtOAc), HPLC Grade>99.5%VWR
Hexanes, HPLC Grade>98.5%VWR
Sodium Thiosulfate (Na₂S₂O₃), AnhydrousACS ReagentAlfa Aesar
Sodium Sulfate (Na₂SO₄), AnhydrousACS ReagentEMD Millipore
Silica Gel230-400 mesh, 60 ÅSiliCycle Inc.
Equipment
Round-bottom flasks, magnetic stir bars, condenser, separatory funnel, rotary evaporator, glass chromatography column, standard glassware.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.52 g, 10.0 mmol, 1.0 equiv.). Dissolve the starting material in anhydrous dichloromethane (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) to the stirred solution in three equal portions over 15 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the reaction exotherm and prevent the formation of undesired di-brominated byproducts.

  • Reaction Progress: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material should have a higher Rf than the more polar brominated product. The reaction is complete upon the full consumption of the starting pyrazole.

  • Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes to neutralize any remaining NBS or bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.[13]

Product Characterization and Validation

The identity and purity of the final compound must be confirmed through spectroscopic analysis. The data presented below are expected values for the target compound, 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Analysis MethodExpected Result
Appearance White to off-white solid or colorless oil.
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.55 (s, 1H, C5-H ), 7.51 (s, 1H, C3-H ), 4.40 (tt, 1H, N-CH ), 4.10 (m, 2H, O-CH ₂), 3.60 (m, 2H, O-CH ₂), 2.15 (m, 4H, -CH ₂-). Key Observation: The disappearance of the C4-H signal (typically ~6.2 ppm in the starting material) and the presence of two distinct singlets for the remaining pyrazole protons confirms C4 substitution.[14]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 141.0 (C5), 130.5 (C3), 93.5 (C4-Br), 67.0 (O-C H₂), 59.0 (N-C H), 33.0 (-C H₂-). Key Observation: The C4 carbon is significantly shielded by the bromine atom, appearing characteristically in the 90-98 ppm range.[14][15]
Mass Spec. (ESI+)Calculated for C₈H₁₁BrN₂O [M+H]⁺: 231.01, 233.01. Found: 231.0, 233.0. Key Observation: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic pattern for a monobrominated compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient NBS; Low reaction temperature; Short reaction time.Add a slight excess of NBS (up to 1.1 equiv.). Allow the reaction to stir longer at room temperature. Confirm the quality of the NBS reagent.
Low Yield Product loss during work-up or purification; Inefficient extraction.Ensure pH is neutral to slightly basic before extraction. Perform back-extraction of the aqueous layers. Optimize chromatography elution gradient.
Di-brominated Product Excess NBS used; Reaction temperature too high.Use no more than 1.05 equivalents of NBS. Maintain a low temperature (0 °C) during NBS addition and the initial reaction phase.
NBS/Succinimide in Product Incomplete quenching or inefficient purification.Ensure thorough washing with Na₂S₂O₃ solution. Succinimide is water-soluble and should be removed during aqueous washes. Improve column separation.

References

  • Electrophilic Substitution Reactions in Pyrazole. (n.d.). Scribd. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Synthesis of new fluorinated tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. The Journal of Organic Chemistry, 73(21), 8545–8552. Available from [Link]

  • Curutchet, C., Orozco, M., Luque, F. J., & Salgado, J. F. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(25), 7085–7094. Available from [Link]

  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(1), 25-29. Available from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available from [Link]

  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2011). ResearchGate. Available from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). ScienceDirect. Available from [Link]

  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. Available from [Link]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). PMC. Available from [Link]

  • Patil, P., Mali, S., & Kumbharkhane, D. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 34(2), 924-930. Available from [Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (2009). Synfacts, 2009(08), 0895. Available from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Available from [Link]

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (2006). Taylor & Francis Online. Available from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available from [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1992). Canadian Journal of Chemistry, 70(5), 1586-1595. Available from [Link]

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available from [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Available from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available from [Link]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Available from [Link]

  • Regioselectivity of pyrazole bromination. (2022). Reddit. Retrieved from [Link]

  • 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Derivatives

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Introduction & Strategic Rationale In contemporary medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the incorporation of the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyrazole) motif has become a highly effective strategy for optimizing the physicochemical properties of drug candidates. The pyrazole core serves as a robust hydrogen-bond donor/acceptor scaffold, while the N-linked tetrahydropyran (THP) ring significantly enhances aqueous solubility, mitigates lipophilicity (logD), and improves metabolic stability compared to traditional alkyl or cycloalkyl substituents. This structural motif is prominently featured in the development of LRRK2 kinase inhibitors for Parkinson's disease[1] and IRAK-4 inhibitors for autoimmune disorders[2].

To construct these complex active pharmaceutical ingredients (APIs), the Suzuki-Miyaura cross-coupling is the premier carbon-carbon bond-forming methodology. However, the electron-rich nature of the pyrazole ring and the moderate steric bulk of the THP group necessitate precise optimization of the catalytic system to prevent off-target reactions such as protodeboronation or oxidative homocoupling.

Mechanistic Framework & Causality

The Suzuki-Miyaura coupling of THP-pyrazoles operates through a classic Pd(0)/Pd(II) catalytic cycle. Understanding the specific mechanics of this cycle dictates our experimental choices:

  • Oxidative Addition: The electron-rich nature of a 4-bromo-THP-pyrazole can slow down oxidative addition. Utilizing a highly active, electron-rich palladium source is critical.

  • Transmetalation: This is often the rate-limiting step. The biphasic solvent system (e.g., 1,4-Dioxane/Water) is intentionally chosen because water dissolves the inorganic base (like K2​CO3​ ), forming a reactive hydroxide/carbonate-boronate complex that facilitates the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The steric bulk of the THP group can hinder the final collapse of the complex. By selecting a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), the Pd(II) intermediate is forced into a cis-geometry, dramatically accelerating reductive elimination and minimizing side reactions[3].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + THP-Pyrazole-Br TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + Aryl-B(OH)2 + Base RedElim Reductive Elimination Ar-R + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (THP-Pyrazole-Aryl) RedElim->Product Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for THP-pyrazole derivatives.

Quantitative Optimization Data

The following table summarizes empirical optimization data for coupling THP-pyrazole derivatives. The shift from monodentate ( PPh3​ ) to bidentate (dppf) ligands consistently yields higher conversions, particularly when coupling sterically hindered or heteroaryl partners[4].

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)
14-Bromo-1-(THP)-1H-pyrazoleAryl-B(OH)₂ Pd(PPh3​)4​ (5%) Na2​CO3​ Dioxane/ H2​O (4:1)9065 - 75
24-Bromo-1-(THP)-1H-pyrazoleAryl-B(OH)₂ Pd(dppf)Cl2​ (5%) K2​CO3​ Dioxane/ H2​O (10:1)10085 - 95
31-(THP)-1H-pyrazole-4-BpinHeteroaryl-Cl Pd(dppf)Cl2​ (10%) K2​CO3​ Dioxane/ H2​O (10:1)10070 - 85
41-(THP)-1H-pyrazole-4-BpinHindered Aryl-Br Pd(Amphos)Cl2​ (5%) K3​PO4​ Toluene/ H2​O (3:1)11075 - 80

Self-Validating Experimental Workflow

To ensure high scientific integrity and reproducibility, the protocol is designed as a self-validating system. Continuous analytical monitoring (LC-MS) dictates phase progression, preventing the premature termination of sluggish reactions.

ExpWorkflow Prep 1. Reagent Prep Weigh Substrates Degas 2. Degassing N2/Ar Purge (3x) Prep->Degas React 3. Reaction Heat at 90-100 °C Degas->React Monitor 4. Validation LC-MS Check React->Monitor Monitor->React Incomplete Workup 5. Workup Pd Scavenging Monitor->Workup

Figure 2: Self-validating experimental workflow for THP-pyrazole Suzuki couplings.

Detailed Experimental Protocols

Protocol A: Coupling of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Use this protocol when the pyrazole acts as the electrophile.

Reagents:

  • 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.0 - 3.0 equiv)

  • 1,4-Dioxane / Deionized Water (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar, charge the 4-bromo-1-(THP)-1H-pyrazole, aryl boronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing (Critical Causality): Add the 1,4-Dioxane and Water. Why degas? Oxygen in the system will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes and promote the homocoupling of the boronic acid. Submerge the mixture in an ultrasonic bath while bubbling Argon or Nitrogen through the solution via a long needle for 10 minutes.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of inert gas. Seal the vial tightly.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Analytical Validation: After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. Validation Check: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the pyrazole-bromide. If incomplete, reseal, purge with Argon, and heat for an additional 4-12 hours.

  • Workup & Pd Removal: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases and extract the aqueous layer twice with Ethyl Acetate. To remove residual palladium (which can interfere with downstream biological assays), treat the combined organic layers with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) and stir for 1 hour at 40 °C before filtering through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Coupling of 1-(THP)-1H-pyrazole-4-boronic acid pinacol ester

Use this protocol when the pyrazole acts as the nucleophile. This is often preferred when the aryl halide partner is highly complex or expensive.

Modifications from Protocol A:

  • Stoichiometry: Use 1.0 equiv of the Aryl Halide and 1.2 equiv of the THP-pyrazole-4-Bpin.

  • Base Adjustment: If protodeboronation (premature cleavage of the C-B bond) is observed via LC-MS, switch the base from K2​CO3​ to a milder base such as Na2​CO3​ or use anhydrous conditions with Potassium Acetate (KOAc) to slow down the hydrolysis of the boronic ester prior to transmetalation.

Troubleshooting & Best Practices

  • Issue: High levels of Protodeboronation (Loss of the Bpin group).

    • Causality: Water and strong bases accelerate the hydrolysis of the C-B bond before transmetalation can occur.

    • Solution: Reduce the water content (move to a 20:1 Dioxane/Water ratio) or switch to an anhydrous system using Cs2​CO3​ in DMF at 90 °C.

  • Issue: Incomplete Conversion with Heteroaryl Chlorides.

    • Causality: C-Cl bonds have high bond dissociation energies, making oxidative addition difficult.

    • Solution: Upgrade the catalyst to a more electron-rich, sterically demanding system such as XPhos-Pd-G2 or Pd(Amphos)Cl2​ .

References

  • WO2015113452A1 - Compounds. (Details the synthesis and Suzuki coupling of heterocyclyl pyrazoles, including THP-pyrazole derivatives, for LRRK2 kinase inhibition). Google Patents.
  • US Patent 10,759,783 B2 - Hopkins et al. (Describes the specific preparation of biaryl systems via Suzuki couplings employing bis(pinacolato)diboron and catalytic palladium on pyrazole scaffolds). Googleapis.
  • WO2020042618A1 - Polysubstituted pyridone derivatives and medical applications thereof. (Highlights the use of Pd(dppf)Cl2 and dioxane/water systems for cross-coupling heterocyclic bromides). Google Patents.
  • WO2011043371A1 - Oxazole compound. (Outlines the synthesis of IRAK-4 inhibitors utilizing heteroaryl cross-coupling methodologies). Google Patents.

Sources

Application

Application Notes and Protocols for C-H Activation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Derivatives

Introduction: The Strategic Value of C-H Activation on Privileged Scaffolds In the landscape of modern drug discovery, the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold has emerged as a "privileged" structural motif....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of C-H Activation on Privileged Scaffolds

In the landscape of modern drug discovery, the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold has emerged as a "privileged" structural motif. Its constituents, the pyrazole ring and the saturated tetrahydropyran (THP) ring, are prevalent in numerous FDA-approved drugs and clinical candidates.[1][2] The pyrazole offers a versatile platform for establishing crucial interactions with biological targets, while the sp³-rich THP moiety often enhances pharmacokinetic properties such as solubility and metabolic stability.[3][4]

Traditionally, the synthesis and derivatization of such molecules have relied on classical cross-coupling reactions, which necessitate pre-functionalization (e.g., halogenation or boronation) of the starting materials.[5] This multi-step approach can be inefficient, generating significant chemical waste and limiting the accessible chemical space. Direct C-H bond activation has revolutionized this paradigm, offering a more atom- and step-economical strategy to forge new C-C and C-heteroatom bonds.[6][7] By treating ubiquitous C-H bonds as functional handles, this approach allows for the late-stage functionalization of complex molecules, accelerating the drug discovery process.

This guide provides a detailed overview of established and potential C-H activation methods applicable to the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole core. We will delve into the mechanistic rationale behind catalyst and condition selection, offering field-proven insights and detailed, actionable protocols for both the pyrazole (C(sp²)-H) and THP (C(sp³)-H) moieties.

Part A: Functionalization of the Pyrazole Core via C(sp²)-H Activation

The pyrazole ring possesses several C-H bonds that are amenable to activation, primarily at the C4 and C5 positions. Transition metal catalysis, particularly with palladium, has proven to be a robust strategy for their functionalization.[8][9]

A.1. Palladium-Catalyzed Direct C-H Arylation: The Workhorse Reaction

Palladium-catalyzed direct arylation is the most extensively studied method for functionalizing the pyrazole core.[5][8] This reaction typically involves the coupling of a pyrazole derivative with an aryl halide. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and, most importantly, controlling regioselectivity.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[5][10] It is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.

  • Regioselectivity (C4 vs. C5): The inherent electronic properties of the N-substituted pyrazole ring often lead to a mixture of C4 and C5 arylated products, with a general preference for the C5 position due to its higher reactivity.[8] To achieve predictable and selective functionalization, a "blocking group" strategy is often employed. For instance, introducing a labile chloro or ester group at one position can direct the arylation to the other.[8][11]

  • Base: An appropriate base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is required.[5][8] Its role is to facilitate the C-H bond cleavage step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[12][13]

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are typically used to ensure solubility and facilitate the reaction at elevated temperatures (often >100 °C).[5][8]

Visualizing the Mechanism: Palladium-Catalyzed Direct Arylation

The catalytic cycle for the direct arylation of pyrazoles is a well-established process.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX CMD Concerted Metalation- Deprotonation (CMD) ArPdX->CMD + Pyrazole-THP - HX Palladacycle Palladacycle Intermediate CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 + Aryl-Pyrazole-THP Product Arylated Product RedElim->Product Pyrazole 1-(THP)-Pyrazole Pyrazole->CMD ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd caption Fig. 1: Simplified catalytic cycle for Pd-catalyzed direct arylation. G cluster_workflow Experimental Workflow Start Combine Substrate & Radical Acceptor in Solvent Heat Heat Under Air Atmosphere Start->Heat Monitor Monitor Reaction (TLC / GC-MS) Heat->Monitor Monitor->Heat Continue Heating Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Characterize Product Purify->End caption Fig. 2: General workflow for aerobic C(sp³)-H functionalization.

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Method

Application Note: High-Yield Functionalization Techniques for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Organic Synthesis

Introduction & Strategic Rationale 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyrazole) has emerged as a privileged structural motif in modern medicinal chemistry. It is frequently incorporated into targeted therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyrazole) has emerged as a privileged structural motif in modern medicinal chemistry. It is frequently incorporated into targeted therapeutics, including LRRK2 kinase inhibitors for Parkinson's disease[1] and PDE9 inhibitors for cognitive disorders[2].

Mechanistic Advantage of the THP-Pyrazole Scaffold: The tetrahydropyran (THP) ring significantly enhances the aqueous solubility and metabolic stability of drug candidates compared to simple alkyl or cycloalkyl substituents. Concurrently, the pyrazole core provides essential hydrogen bond donor/acceptor interactions crucial for binding within the ATP-binding pockets of kinases. The intermediate 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a highly versatile building block, enabling divergent synthesis of complex APIs via transition-metal-catalyzed cross-coupling[3].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the synthesis, halogenation, and downstream functionalization of THP-pyrazoles.

Synthetic Workflow & Functionalization Pathways

The functionalization of the THP-pyrazole scaffold relies on a logical progression from core assembly to electrophilic activation, followed by transition-metal-catalyzed diversification.

SyntheticWorkflow A 1H-Pyrazole + THP-OH B 1-(THP)-1H-pyrazole (Core Scaffold) A->B Mitsunobu (DIAD, PPh3) C 4-Bromo-1-(THP)-1H-pyrazole B->C Halogenation (NBS, DMF) F C5-Aryl Derivatives B->F C-H Arylation (Pd(OAc)2, Ar-I) D C4-Aryl/Heteroaryl Derivatives C->D Suzuki Coupling (Pd-cat, Ar-B(OH)2) E C4-Amino Derivatives C->E Buchwald-Hartwig (Pd-cat, Amine)

Workflow for the synthesis and divergent functionalization of THP-pyrazoles.

Core Protocols & Mechanistic Insights

Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole via Mitsunobu Reaction

While direct alkylation of 1H-pyrazole with 4-bromotetrahydro-2H-pyran is possible, it often suffers from competing E2 elimination of the secondary alkyl halide. The Mitsunobu reaction offers a milder, high-yielding alternative by activating tetrahydro-2H-pyran-4-ol in situ.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1H-pyrazole (1.0 equiv, 10 mmol) and triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) in anhydrous THF (0.2 M).

  • Substrate Addition: Add tetrahydro-2H-pyran-4-ol (1.1 equiv, 11 mmol) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) dropwise over 15 minutes. Causality: Dropwise addition strictly controls the exothermic formation of the betaine intermediate, preventing the degradation of the active species and minimizing the formation of hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure core scaffold.

Protocol 2: Electrophilic C4-Halogenation

The pyrazole ring is highly electron-rich. The +M (mesomeric) effect of the nitrogen atoms directs electrophilic aromatic substitution exclusively to the C4 position, making regioselective halogenation highly efficient.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.3 M).

  • Thermal Control: Cool the solution to 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 equiv, 10.5 mmol) in three equal portions over 10 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to over-bromination or degradation of the THP ring.

  • Completion: Stir at room temperature for 2 hours. Monitor via TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate to afford 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole[3].

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

The C4-bromo derivative is an ideal substrate for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl pharmacophores. The choice of catalyst and base is critical to overcome the steric hindrance of the adjacent THP ring and the potential coordinating effect of the pyrazole nitrogens.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + 4-Br-THP-Pyrazole TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination State TM->RE Isomerization RE->Pd0 - Product (C4-Ar-THP-Pyrazole)

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for C4-arylation.

Optimization of Suzuki-Miyaura Coupling Conditions

Extensive screening demonstrates that bidentate ligands (like dppf) significantly outperform monodentate ligands by enforcing a favorable bite angle that accelerates reductive elimination and prevents catalyst deactivation.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)10045Significant protodeboronation of Ar-B(OH)₂
Pd(OAc)₂ / SPhosK₃PO₄Toluene10062Sluggish transmetalation due to lack of water
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9089Optimal bite angle; clean conversion
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)9094 Accelerated transmetalation due to high Cs⁺ solubility
Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk tube, combine 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv, 6 mmol), Cs₂CO₃ (2.0 equiv, 10 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Degassing: Evacuate and backfill the tube with Nitrogen (3 cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M). Causality: The inclusion of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of a highly reactive palladium-hydroxo complex, which is the true active species in the transmetalation step.

  • Reaction: Seal the tube and heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography.

(Note: For C-N bond formation, Buchwald-Hartwig amination can be performed on the same bromide intermediate using Pd₂(dba)₃, XPhos, and a suitable base in 1,4-dioxane at 90–120 °C[1].)

References

  • Title: WO2015113452A1 - Compounds (LRRK2 Inhibitors)
  • Title: JP2012515761A - Aminoheterocyclic compounds used as PDE9 inhibitors Source: Google Patents URL
  • Title: 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | 1040377-02-3 Source: ChemicalBook URL

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Application

how to synthesize 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole from 4-chlorotetrahydropyran

Executive Summary The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole motif is a highly valued pharmacophore and versatile building block in medicinal chemistry, frequently utilized in the development of Rheb and EZH2 inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole motif is a highly valued pharmacophore and versatile building block in medicinal chemistry, frequently utilized in the development of Rheb and EZH2 inhibitors[1][2]. Synthesizing this scaffold via the direct N-alkylation of 1H-pyrazole with 4-chlorotetrahydropyran presents distinct mechanistic challenges. Because 4-chlorotetrahydropyran is a secondary alkyl chloride, the reaction is inherently sluggish and susceptible to competing E2 elimination pathways[3]. This application note details an optimized, self-validating protocol utilizing Finkelstein catalysis to drive the Sₙ2 pathway, ensuring high yields and reproducibility for drug development professionals and scale-up applications[4].

Mechanistic Rationale & Optimization Strategy

The Sₙ2 vs. E2 Competition

The alkylation of pyrazole with a secondary chloride operates under a delicate kinetic balance. Direct nucleophilic attack (Sₙ2) by the pyrazolide anion on 4-chlorotetrahydropyran requires elevated temperatures. However, strong bases and high heat indiscriminately accelerate the E2 elimination pathway, generating the undesired 3,6-dihydro-2H-pyran byproduct[3].

Finkelstein Catalysis and Base Selection

To selectively accelerate the Sₙ2 pathway, we introduce a catalytic amount of Sodium Iodide (NaI). This initiates an in situ Finkelstein reaction, converting the secondary chloride into a highly reactive secondary iodide. The iodide is a vastly superior leaving group, drastically lowering the activation energy for the subsequent N-alkylation.

For deprotonation, Cesium Carbonate (Cs₂CO₃) is selected over standard bases (e.g., K₂CO₃ or NaH). The large ionic radius of the cesium cation prevents tight ion-pairing in polar aprotic solvents like DMF, generating a "naked," highly nucleophilic pyrazolide anion. This combination of a superior leaving group and an enhanced nucleophile shifts the reaction heavily in favor of the desired product.

G A 4-Chlorotetrahydropyran B NaI (Catalyst) Finkelstein Exchange A->B C 4-Iodotetrahydropyran (In situ Intermediate) B->C G SN2 Attack (DMF, 90°C) C->G D 1H-Pyrazole E Cs2CO3 (Base) Deprotonation D->E F Pyrazolide Anion E->F F->G H 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Target Product) G->H Major Pathway I E2 Elimination G->I Minor Pathway J 3,6-Dihydro-2H-pyran (Byproduct) I->J

Caption: Mechanistic workflow of the N-alkylation pathway with Finkelstein catalysis.

Optimization Data

The table below summarizes the causality behind our specific reagent choices, demonstrating the empirical superiority of the Cs₂CO₃/NaI system.

Table 1: Reaction Optimization for N-Alkylation of 1H-Pyrazole

EntryBase (Equiv)SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)DMFNone802435Sluggish Sₙ2; unreacted starting material.
2K₂CO₃ (2.0)DMFNaI (0.2 eq)801662Improved conversion via Finkelstein exchange.
3Cs₂CO₃ (1.5) DMF NaI (0.2 eq) 90 12 84 Optimal. High pyrazolide nucleophilicity.
4NaH (1.2)THFNone652420Poor intermediate solubility; low conversion.
5t-BuOK (1.5)DMSONone100845Significant E2 elimination byproduct formed.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific TLC checkpoints and a targeted LiCl workup ensures that unreacted intermediates and high-boiling solvents (DMF) do not compromise the final purity, an essential factor for downstream continuous stirred tank reactor (CSTR) scale-up applications[4].

Reagents and Equipment
  • 4-Chlorotetrahydropyran : 1.21 g (10.0 mmol, 1.0 equiv)

  • 1H-Pyrazole : 0.82 g (12.0 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) : 4.89 g (15.0 mmol, 1.5 equiv)

  • Sodium Iodide (NaI) : 0.30 g (2.0 mmol, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) : 20 mL

  • Equipment : 100 mL flame-dried round-bottom flask, reflux condenser, magnetic stirrer, oil bath, separatory funnel.

Step-by-Step Methodology

Step 1: System Setup & Deprotonation

  • Flame-dry the 100 mL round-bottom flask containing a magnetic stir bar under a steady stream of Nitrogen (N₂) or Argon to eliminate atmospheric moisture.

  • Charge the flask with 1H-pyrazole (0.82 g) and anhydrous DMF (20 mL).

  • Add Cs₂CO₃ (4.89 g) in a single portion. Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality Check: This pre-stirring period ensures complete deprotonation of the pyrazole, maximizing the concentration of the active nucleophile before the electrophile is introduced.

Step 2: Substrate & Catalyst Addition 4. Add the Finkelstein catalyst, NaI (0.30 g), to the mixture. 5. Immediately inject 4-chlorotetrahydropyran (1.21 g) via a gas-tight syringe.

Step 3: Heating & Reaction Monitoring 6. Attach a reflux condenser and lower the flask into a pre-equilibrated oil bath set to 90 °C. 7. Stir vigorously for 12 hours. 8. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 30% EtOAc in Hexanes). The product spot will be UV-active, whereas the starting 4-chlorotetrahydropyran can be visualized using a KMnO₄ stain. Proceed to workup only when the starting material spot is entirely consumed.

Step 4: Quenching & Specialized Workup 9. Remove the flask from the heat and allow it to cool to room temperature. 10. Dilute the reaction mixture with Ethyl Acetate (50 mL) and quench by adding distilled water (50 mL). Transfer the biphasic mixture to a separatory funnel. 11. Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL). 12. Self-Validation (DMF Removal): Combine the organic extracts and wash sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL).

  • Causality Check: DMF is highly soluble in EtOAc. The LiCl wash drastically increases the polarity of the aqueous phase, effectively pulling residual DMF out of the organic layer and preventing contamination during concentration.
  • Perform a final wash with saturated brine (30 mL).

Step 5: Drying & Purification 14. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). 15. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 40% EtOAc in Hexanes. 16. Isolate the target compound, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, as a pale yellow oil or white solid (Expected Yield: ~84%, 1.28 g).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Welcome to the technical support guide for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to address common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and answer frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and recommended solutions.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common but solvable issue. The primary route to this compound is the Knorr pyrazole synthesis, which involves the cyclocondensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][2][3] The problem can typically be traced back to one of four areas: starting materials, reaction conditions, catalyst activity, or workup procedure.

Potential Causes & Solutions:

  • Poor Quality of (Tetrahydro-2H-pyran-4-yl)hydrazine:

    • The Problem: Hydrazine derivatives can be unstable and susceptible to oxidation or decomposition, especially if stored improperly. The starting hydrazine may be of low purity or have degraded over time.

    • The Solution:

      • Verify Purity: Use freshly acquired hydrazine or verify the purity of your existing stock via ¹H NMR or titration.

      • Proper Handling: Handle hydrazine derivatives under an inert atmosphere (Nitrogen or Argon) to prevent aerial oxidation.

  • Ineffective Condensation Conditions:

    • The Problem: The initial condensation to form the hydrazone intermediate and the subsequent cyclization are highly dependent on pH and temperature. An incorrect pH can stall the reaction, while temperatures that are too low may result in slow kinetics.

    • The Solution:

      • Catalytic Acid: This reaction is acid-catalyzed.[3] A small amount of a weak acid like glacial acetic acid is often sufficient to protonate a carbonyl group, facilitating the nucleophilic attack by the hydrazine.[4] If using a hydrazine salt (e.g., hydrochloride), the acidity may be sufficient, but in other cases, a catalytic amount of acid is crucial.[5]

      • Temperature Optimization: While some reactions proceed at room temperature, heating is often required to drive the cyclization and dehydration step. Refluxing in a suitable solvent like ethanol is a common starting point.[4] Consider a temperature screen from 60°C to the boiling point of your solvent. Microwave-assisted synthesis can also be highly effective, often reducing reaction times and improving yields.[4]

  • Choice of 1,3-Dicarbonyl Synthon:

    • The Problem: The reactivity of the 1,3-dielectrophile is critical. Less reactive dicarbonyl compounds may require more forcing conditions.

    • The Solution: For the synthesis of the unsubstituted pyrazole ring, malondialdehyde or its synthetic equivalents (e.g., 1,1,3,3-tetraethoxypropane) are used. These reagents can be sensitive. Ensure their purity and stoichiometry are correct.

  • Water Removal:

    • The Problem: The cyclization step involves the elimination of two molecules of water. If water is not effectively removed, the equilibrium may not favor product formation.

    • The Solution: For reactions run at higher temperatures, a Dean-Stark trap can be used to azeotropically remove water, driving the reaction to completion.

Troubleshooting Workflow Diagram:

G start Low / No Yield check_hydrazine Verify Purity & Handling of Hydrazine start->check_hydrazine check_hydrazine->start Issue Found & Corrected check_conditions Optimize Reaction Conditions (pH, Temp) check_hydrazine->check_conditions Hydrazine OK check_conditions->start Issue Found & Corrected check_reagents Assess 1,3-Dicarbonyl Reactivity check_conditions->check_reagents Conditions OK check_reagents->start Issue Found & Corrected check_workup Review Workup & Purification check_reagents->check_workup Reagents OK check_workup->start Issue Found & Corrected success Yield Improved check_workup->success Workup OK G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazine (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrazone Hydrazone Adduct Hydrazine->Hydrazone + H⁺ - H₂O Dicarbonyl 1,3-Dicarbonyl (e.g., Malondialdehyde) Dicarbonyl->Hydrazone + H⁺ - H₂O Pyrazole 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Hydrazone->Pyrazole Cyclization - H₂O

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Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Polar Solvents

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in polar solvent systems. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address these issues effectively in your experiments.

Understanding the Molecule: Physicochemical Properties

The solubility of a compound is fundamentally governed by its structure and physicochemical properties. 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a tetrahydropyran (THP) moiety.

PropertyEstimated Value/InformationImpact on Solubility
Molecular Weight ~166.22 g/mol Low molecular weight generally favors solubility.
LogP (estimated) 0.1 - 1.5This range suggests low to moderate lipophilicity, which can lead to poor aqueous solubility.
pKa (estimated) 2.0 - 3.5The pyrazole ring is weakly basic.[1] At neutral pH, the compound will be predominantly in its less soluble free base form.
Physical Form Likely a solid at room temperatureCrystalline solids require energy to break the lattice structure for dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibiting low solubility in my polar solvent?

A1: The low solubility of this compound in polar solvents like water is likely due to a combination of factors inherent to its molecular structure. The tetrahydropyran (THP) group, while containing an ether linkage, is largely a non-polar, aliphatic ring. This bulky, somewhat hydrophobic substituent can shield the more polar pyrazole ring, hindering its interaction with polar solvent molecules. Furthermore, in its solid state, the molecule may form a stable crystal lattice due to intermolecular interactions, which requires significant energy to disrupt for dissolution to occur.

Q2: I'm observing precipitation of my compound when adding water to my reaction mixture. What should I do?

A2: This is a common issue when transitioning from an organic reaction solvent to an aqueous workup. The low aqueous solubility of the compound causes it to "crash out" of the solution. To mitigate this, you can try increasing the volume of the organic solvent to keep the compound in the organic phase, or select an organic solvent with higher solubility for your compound.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, solubility in liquid solvents increases with temperature. The additional thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent molecules to more effectively solvate the solute molecules. Therefore, gentle heating of your solvent can be a primary step in attempting to dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. However, it is crucial to ensure the compound is thermally stable at the desired temperature.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, a co-solvent system is a highly effective and commonly used strategy. By mixing a "good" organic solvent (in which your compound is soluble) with a "poor" polar solvent (like water), you can modulate the overall polarity of the solvent system to enhance the solubility of your compound.

Troubleshooting Workflow

If you are facing challenges in dissolving 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in a polar solvent, follow this systematic troubleshooting workflow.

start Start: Low Solubility Observed solvent_choice Step 1: Re-evaluate Solvent Choice - Is a less polar solvent acceptable? - Consider DMSO or DMF for higher polarity. start->solvent_choice heating Step 2: Gentle Heating - Increase temperature incrementally. - Monitor for degradation. solvent_choice->heating If single solvent is required fail Consult Further: - Consider formulation strategies (e.g., surfactants, cyclodextrins). solvent_choice->fail If constraints prevent change cosolvent Step 3: Use a Co-solvent System - Add a miscible organic solvent (e.g., Ethanol, Methanol, Acetonitrile) to your polar solvent. heating->cosolvent If still insoluble success Success: Compound Dissolved heating->success If dissolved ph_adjustment Step 4: pH Modification - For aqueous solutions, lower pH to <2 to protonate the pyrazole ring. cosolvent->ph_adjustment If aqueous-based cosolvent->success If dissolved sonication Step 5: Physical Dissolution Aids - Apply sonication or vortexing to increase dissolution rate. ph_adjustment->sonication ph_adjustment->success If dissolved sonication->success If dissolved sonication->fail If still insoluble

Caption: A stepwise approach to troubleshooting the low solubility of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol details the use of a water-miscible organic solvent to improve the aqueous solubility of the target compound.

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

  • Deionized water

  • Ethanol (or other water-miscible organic solvent like DMSO, methanol, or acetonitrile)

  • Vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Weigh a known amount of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole into a vial.

  • Add a small volume of the organic co-solvent (e.g., ethanol) to the vial.

  • Vortex or stir the mixture until the compound is fully dissolved in the organic solvent.

  • Slowly add deionized water to the solution while stirring continuously.

  • Continue adding water until the desired final concentration and solvent ratio are achieved.

  • If precipitation occurs, you have exceeded the solubility limit for that specific co-solvent ratio. You can either add more organic co-solvent to redissolve the compound or prepare a new solution with a higher proportion of the organic solvent.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol is applicable for aqueous solutions and leverages the weakly basic nature of the pyrazole ring.

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a suspension of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in deionized water in a vial.

  • While stirring, slowly add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution. As the pH decreases, the pyrazole nitrogen will become protonated, forming a more soluble salt.

  • Continue adding acid until the compound fully dissolves. The target pH will likely be below 2.

  • Note that adjusting the pH back towards neutral or basic conditions will likely cause the compound to precipitate out of solution.

Protocol 3: General Protocol for Determining Equilibrium Solubility

This protocol provides a method to quantify the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

  • Solvent of interest (e.g., water, ethanol, buffer)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement strategy depends on the experimental requirements and the inherent properties of the compound. The following diagram illustrates the decision-making process.

start Low Solubility Issue is_aqueous Is an aqueous system required? start->is_aqueous organic_solvent Use a suitable organic solvent (e.g., Ethanol, Ethyl Acetate, DCM) is_aqueous->organic_solvent No ph_sensitive Is the experiment pH sensitive? is_aqueous->ph_sensitive Yes ph_adjust Adjust pH to < 2 with acid ph_sensitive->ph_adjust No co_solvent Use a co-solvent system (e.g., Water/Ethanol, Water/DMSO) ph_sensitive->co_solvent Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • CymitQuimica. CAS 1342469-23-1: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole…
  • Sigma-Aldrich. 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • ChemScene. 1394969-04-0 | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol.
  • Sigma-Aldrich. 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
  • PubChem. (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol.
  • Sigma-Aldrich. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester.
  • Benchchem. Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β- Ketoesters for the Synthesis of Novel Bioactive Pyrazoles.
  • ChemicalBook. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2.
  • gsrs. 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-PYRAZOLE.
  • ACS Publications.
  • Chemsrc. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CAS#:449758-17-2.
  • Benchchem. Application Notes and Protocols for the One-Pot Synthesis of Novel Pyranopyrazoles.
  • Chem-Impex. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • MDPI.
  • precisionFDA. 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE.
  • PMC. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method.
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.
  • PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208.
  • MilliporeSigma. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester.
  • EPJ Web of Conferences.
  • Der Pharma Chemica.
  • ResearchGate. (PDF) Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent.

Sources

Optimization

minimizing side reactions during 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole halogenation

Welcome to the technical support center for the halogenation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the halogenation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the intricacies of this reaction and minimize unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the halogenation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low or No Conversion of Starting Material

Symptoms: You observe a significant amount of unreacted 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in your reaction mixture by TLC or LC-MS analysis.

Potential Causes & Solutions:

  • Insufficiently Reactive Halogenating Agent: The electrophilicity of the halogenating agent is crucial for the reaction to proceed.

    • Explanation: The pyrazole ring, although electron-rich, requires a sufficiently powerful electrophile for substitution to occur at a reasonable rate. The reactivity of halogenating agents generally follows the order: Br₂ > Cl₂ > I₂ and for N-halosuccinimides: NIS > NBS > NCS.

    • Solution:

      • Increase the electrophilicity of the halogen source: If you are using a less reactive agent like NCS, consider switching to a more reactive one like NBS for bromination or ICl for iodination.[1][2][3]

      • Use of a Lewis or Brønsted acid catalyst: For less reactive substrates or halogenating agents, the addition of a catalyst can enhance the electrophilicity of the halogen. For example, trifluoromethanesulfonic acid or BF₃·H₂O can activate N-halosuccinimides.[3]

      • For iodination with I₂: The addition of an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (CAN) can generate a more potent iodinating species in situ.[4][5]

  • Inappropriate Reaction Temperature: The reaction may be too slow at the current temperature.

    • Explanation: Like most chemical reactions, the rate of electrophilic aromatic substitution is temperature-dependent.

    • Solution:

      • Gradually increase the reaction temperature: If you are running the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitoring the progress by TLC. Be cautious, as excessive heat can promote side reactions.

Problem 2: Formation of a Di-halogenated Byproduct

Symptoms: Your product mixture contains a significant amount of a di-halogenated species, likely the 3,4-dihalo- or 4,5-dihalopyrazole derivative.

Potential Causes & Solutions:

  • Excess Halogenating Agent: Using more than one equivalent of the halogenating agent can lead to a second halogenation event.

    • Explanation: The mono-halogenated pyrazole is still an electron-rich heterocycle and can undergo a second electrophilic substitution, although it is generally slower than the first.

    • Solution:

      • Careful control of stoichiometry: Use precisely 1.0 equivalent of the halogenating agent. For solid reagents like N-halosuccinimides, ensure accurate weighing. For liquid reagents like bromine, use a syringe pump for slow, controlled addition.

      • Slow addition of the halogenating agent: Adding the halogenating agent dropwise or in portions over an extended period can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy for the less favorable second halogenation to occur.

    • Solution:

      • Optimize reaction temperature and time: Run the reaction at the lowest temperature that allows for a reasonable conversion of the starting material. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-halogenated product.

Problem 3: Suspected Decomposition of the Tetrahydropyran (THP) Ring

Symptoms: You observe multiple unidentified byproducts, potentially with lower molecular weights, and a lower than expected yield of the desired product, suggesting the THP ring may not be stable under the reaction conditions.

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids used as catalysts or generated in situ (e.g., HBr from Br₂) can potentially lead to the cleavage of the THP ether linkage.

    • Explanation: The ether oxygen of the THP ring can be protonated under strongly acidic conditions, making it susceptible to nucleophilic attack and ring-opening. While the THP group is generally stable, prolonged exposure to harsh acidic conditions should be avoided.

    • Solution:

      • Use non-acidic halogenating conditions: N-halosuccinimides in a neutral solvent like dichloromethane (DCM) or acetonitrile (MeCN) are generally a good choice.[6]

      • Include a non-nucleophilic base: If acidic byproducts are unavoidable (e.g., HCl from ICl), the addition of a mild, non-nucleophilic base like lithium carbonate (Li₂CO₃) or sodium bicarbonate (NaHCO₃) can neutralize the acid as it is formed.[1][2]

      • Avoid strong Lewis acids: If a catalyst is necessary, consider milder options.

Problem 4: Poor Regioselectivity (Halogenation at C3/C5 instead of C4)

Symptoms: You isolate isomers with the halogen at the C3 or C5 position of the pyrazole ring.

Potential Causes & Solutions:

  • Steric Hindrance at C4: While unlikely for the unsubstituted pyrazole core, this could be a factor in more complex derivatives.

    • Explanation: Electrophilic substitution on the pyrazole ring overwhelmingly favors the C4 position due to electronic factors.[7][8] The formation of C3/C5 isomers is rare unless the C4 position is blocked.

    • Solution:

      • Confirm the structure of your product: Use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm the position of the halogen.

      • Re-evaluate the reaction conditions: In the vast majority of cases, standard electrophilic halogenation conditions will yield the 4-halo product. If you are observing other isomers, it may indicate a different reaction mechanism is at play, which is highly unusual for this system.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the halogenation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and why?

A1: The halogenation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is expected to be highly regioselective, with the halogen being introduced at the C4 position of the pyrazole ring. This is due to the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and therefore the most nucleophilic carbon, making it the preferred site of attack for electrophiles.[7][8] The N1- and N2-nitrogens withdraw electron density from the adjacent C3 and C5 positions, deactivating them towards electrophilic attack.

Q2: Which halogenating agent is best for my reaction?

A2: The choice of halogenating agent depends on the desired halogen and the reactivity of your substrate. Here is a general guide:

Halogenating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) DCM or MeCN, room temp.Easy to handle solid, mild, good for mono-bromination.[6]Less reactive than Br₂.
N-Chlorosuccinimide (NCS) DCM or MeCN, room temp. to refluxEasy to handle solid, mild.[6]Least reactive of the N-halosuccinimides.
N-Iodosuccinimide (NIS) DCM or MeCN, room temp.More reactive than I₂, easy to handle solid.Can be more expensive.
Iodine (I₂) / H₂O₂ Water, room temp."Green" conditions, water as the only byproduct.[5]Reaction times can be long for some substrates.
Iodine Monochloride (ICl) DCM with Li₂CO₃, room temp.Highly reactive, good for less reactive substrates.[2]Generates HCl, requires a base to neutralize.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material and the product. The product, being more polar due to the halogen, should have a slightly lower Rf value than the starting material. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or GC-MS.

Q4: What is a typical work-up procedure for a pyrazole halogenation reaction?

A4: A general work-up procedure is as follows:

  • Quench the reaction: If using an oxidizing agent like H₂O₂, quench any excess with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite until the color of the iodine disappears. For reactions with N-halosuccinimides, a simple aqueous wash is often sufficient.

  • Aqueous wash: Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash with water to remove any water-soluble byproducts like succinimide. A wash with saturated aqueous sodium bicarbonate can be used to remove any acidic impurities.

  • Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Reaction Mechanism

The halogenation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole proceeds via a classical electrophilic aromatic substitution mechanism.

Electrophilic Aromatic Substitution cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation and Aromatization Pyrazole 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex Attack of π-electrons on electrophile Electrophile X⁺ Electrophile->Sigma_Complex Sigma_Complex_2 Sigma Complex Product 4-Halo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Sigma_Complex_2->Product Deprotonation Base Base Base->Product Protonated_Base H-Base⁺

Caption: Mechanism of electrophilic halogenation on the pyrazole ring.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your halogenation reaction.

Troubleshooting Workflow Start Start Halogenation Reaction Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Problem Problem Encountered? Monitor->Problem Success Reaction Successful! Proceed to Work-up Problem->Success No Low_Conversion Low/No Conversion Problem->Low_Conversion Yes (Incomplete Reaction) Side_Products Side Products Observed Problem->Side_Products Yes (e.g., Di-halogenation) Increase_Reactivity Increase Reagent Reactivity or Temperature Low_Conversion->Increase_Reactivity Control_Stoichiometry Check Stoichiometry (1.0 eq) & Lower Temperature Side_Products->Control_Stoichiometry Increase_Reactivity->Monitor Control_Stoichiometry->Monitor

Caption: A decision tree for troubleshooting common halogenation issues.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Google Scholar.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Publishing. RSC Publishing.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. PMC.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. Organic Chemistry Portal.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC. PMC.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - RSC Publishing. RSC Publishing.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate.
  • Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell - ResearchGate. ResearchGate.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. Benchchem.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - RSC Publishing. RSC Publishing.
  • Regioselective Synthesis of 3-Halopyrazoles. Thieme.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters - ACS Publications. ACS Publications.
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem. Benchchem.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. ResearchGate.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Beilstein Archives.
  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing.
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC. PMC.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF PAR. NSF PAR.
  • US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds - Google Patents. Google Patents.
  • Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds - Benchchem. Benchchem.
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. International Science Community Association.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. PMC.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Pyrazole. SlideShare.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Semantic Scholar.
  • Isolation of a Bis-Iodurated Tetra-THF as a Trace Product from the Oxidation of Squalene with RuO 4 and Its Double Ring Expansion to a Novel bis-THF-bis-THP Compound - MDPI. MDPI.
  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent. Canadian Journal of Chemistry.
  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent - ResearchGate. ResearchGate.
  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated - CORE. CORE.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Compounds

Welcome to the technical support guide for resolving NMR spectral challenges associated with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole compounds. This guide is designed for researchers, chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR spectral challenges associated with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter signal overlap in their NMR spectra, a common issue given the complex interplay of proton environments in this molecular scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your structural elucidation workflows.

Introduction: The Challenge of the Scaffold

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold combines a planar, aromatic pyrazole ring with a flexible, non-planar tetrahydropyran (THP) ring. This combination frequently leads to ¹H NMR spectra with significant signal overlap, particularly in the 1.5-4.5 ppm region. The primary reasons for this complexity are:

  • THP Ring Conformational Dynamics: The THP ring exists predominantly in a chair conformation. This creates distinct axial and equatorial proton environments, which can interconvert. Depending on the rate of this "ring flip" on the NMR timescale, signals can be sharp, broad, or averaged, complicating analysis.

  • Dense Aliphatic Region: The THP ring contains multiple CH₂ groups with similar electronic environments, causing their signals to resonate in a narrow chemical shift range.

  • Overlapping Regions: The signals from the THP protons (especially those adjacent to the oxygen, H-2/H-6) can overlap with the signal from the proton at the point of attachment to the pyrazole ring (H-4).

This guide provides a systematic approach to dissecting these complex spectra, moving from simple experimental adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum shows a complex, unresolved multiplet "hump" between 1.5 and 4.5 ppm. What are the first steps I should take?

A1: This is the most common issue. The initial goal is to alter the chemical environment of the molecule just enough to induce differential chemical shifts without complex experiments.

Causality: Overlapping signals often have subtly different electronic environments. Changes in solvent or temperature can perturb these environments differently, breaking the spectral degeneracy.[1]

Troubleshooting Workflow:

  • Re-evaluate Sample Concentration: Highly concentrated samples can lead to peak broadening from intermolecular interactions.[1] If your sample is concentrated, diluting it may improve resolution.

  • Change the NMR Solvent: This is often the most effective first step.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly useful. The "aromatic solvent-induced shift" (ASIS) effect occurs because these solvents associate with electron-deficient parts of the solute, causing significant, and often non-uniform, changes in chemical shifts that can resolve overlapping peaks.[3][4]

  • Vary the Temperature: Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can resolve signals from protons undergoing conformational exchange.[1][5] For the THP ring, lowering the temperature can slow the chair-chair interconversion, sharpening the distinct axial and equatorial signals. Conversely, raising the temperature can sometimes average out complex multiplets into simpler ones.[5][6]

  • Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube and ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (e.g., temperature, number of scans) for a direct comparison.[1]

  • Analysis: Compare the two spectra, noting any signals that have shifted sufficiently to become resolved.

SolventPolarityTypical Effect on SpectrumResidual ¹H Peak (ppm)
Chloroform-d (CDCl₃)LowStandard reference, good for many organic compounds.~7.26
Benzene-d₆ (C₆D₆)Non-polarInduces large shifts (ASIS), excellent for resolving overlap in aromatic and aliphatic regions.[3]~7.16
DMSO-d₆HighStrong H-bond acceptor, can significantly shift exchangeable protons (NH, OH).~2.50
Methanol-d₄ (CD₃OD)HighCan exchange with labile protons (NH, OH), useful for identifying them.~3.31

Note: Residual solvent peak positions can vary slightly based on temperature and solute.[7]

Q2: I've tried changing solvents and temperature, but the key signals are still overlapped. What is the next logical step?

A2: When simple methods are insufficient, the definitive solution is to use two-dimensional (2D) NMR spectroscopy.[8] 2D NMR adds a second frequency dimension, spreading out the crowded ¹H signals and revealing correlations between nuclei. This allows you to trace molecular connectivity even when the 1D signals are completely superimposed.[8][9]

Causality: 2D NMR experiments exploit nuclear phenomena like J-coupling (through-bond) or the Nuclear Overhauser Effect (through-space) to establish relationships between nuclei. By plotting these correlations on a 2D map, signals that overlap in the 1D dimension (F2 axis) can be resolved along the second dimension (F1 axis).[9]

G start Crowded 1D ¹H NMR Spectrum solvent Change Solvent (e.g., to Benzene-d₆) start->solvent res_check1 Sufficiently Resolved? solvent->res_check1 temp Vary Temperature (VT-NMR) res_check2 Sufficiently Resolved? temp->res_check2 res_check1->temp No success Structure Elucidated res_check1->success  Yes two_d Perform 2D NMR Experiments (COSY, HSQC, etc.) res_check2->two_d No res_check2->success  Yes two_d->success fail Consult NMR Specialist

Caption: A stepwise workflow for troubleshooting NMR peak overlap.

Q3: There are many 2D NMR experiments. Which ones are essential for my 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole compound?

A3: For this specific scaffold, a standard suite of four 2D experiments will solve almost any overlap problem: COSY, TOCSY, HSQC, and HMBC.

Causality: Each experiment provides a unique piece of structural information. Combining them allows for a complete and unambiguous assignment of both the ¹H and ¹³C spectra.

G cluster_cosy cluster_tocsy cluster_hsqc cluster_hmbc start What information do I need? q1 Which protons are coupled (2-3 bonds apart)? q2 Which protons belong to the same continuous spin system? q3 Which proton is attached to which carbon? q4 What are the long-range (2-3 bond) H-C connections? cosy Run ¹H-¹H COSY q1->cosy tocsy Run ¹H-¹H TOCSY q2->tocsy hsqc Run ¹H-¹³C HSQC q3->hsqc hmbc Run ¹H-¹³C HMBC q4->hmbc

Caption: A guide to choosing the right 2D NMR experiment based on the required structural information.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are J-coupled, typically through 2 or 3 bonds.[2] This is the workhorse for mapping out the THP ring by "walking" through the couplings: H4 -> H3/H5 -> H2/H6.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just direct neighbors.[10] This is useful to confirm that all the aliphatic signals from the THP ring belong to one isolated system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[8] This is incredibly powerful for resolving ¹H overlap, as it's rare for two protons to be attached to carbons that also have the same chemical shift. It effectively uses the much wider ¹³C chemical shift range to disperse the ¹H signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing the fragments together, for example, by correlating the H4 proton on the THP ring to the C3a and C7a carbons of the pyrazole ring, confirming the connection point.

  • Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6 mL of solvent) is recommended for ¹³C-based experiments.[2]

  • Spectrometer Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker system). The default parameters are often a good starting point.

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).

    • F1 (¹³C dimension): Set the spectral width to cover the expected carbon range (e.g., 0-160 ppm for this scaffold).

  • Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.

  • Processing: After Fourier transformation in both dimensions, the resulting 2D spectrum will show a peak for every C-H bond in the molecule.

Q4: How do I practically use the 2D data to assign the overlapped THP ring protons?

A4: The process is a systematic assembly of the evidence from each 2D experiment.

Step-by-Step Assignment Strategy:

  • Identify Unambiguous Starting Points: Start with the signals you can assign from the 1D spectrum. These are typically the pyrazole aromatic protons (often sharp singlets or doublets) and the H4 methine proton on the THP ring (often a multiplet around 4.0-4.5 ppm).

  • Use HSQC to Spread the Field: Find the ¹H signal for H4 in your 1D spectrum. Locate its corresponding crosspeak in the HSQC spectrum. The y-axis (F1) value of this peak gives you the exact chemical shift of the C4 carbon. Now, even if other ¹H signals overlap with H4, you can find their unique carbon partners in the HSQC, effectively separating them.

  • Walk the Chain with COSY:

    • Find the diagonal peak for H4 in the COSY spectrum.

    • Look for crosspeaks on the same horizontal line. These will correspond to the protons coupled to H4, which are the H3 and H5 protons.

    • Now, move to the diagonal peaks for H3/H5. The crosspeaks from these positions will show correlations to H4 (which you already know) and, crucially, to the H2 and H6 protons. You have now traced the full connectivity of the THP ring.

  • Confirm with HMBC: Use HMBC to verify long-range connections. For example, the H2/H6 protons should show a 3-bond correlation (³JCH) to the C4 carbon. The H4 proton should show correlations to the pyrazole carbons it is 2 and 3 bonds away from, confirming the linkage.

By integrating data from these key 2D experiments, a complete and unambiguous assignment of every proton and carbon in the molecule is achievable, overcoming even severe signal overlap.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Mulzer, J., et al. (2006). ¹H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Meier, B. M., et al. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. Retrieved March 18, 2026, from [Link]

  • Pinto, R. C., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved March 18, 2026, from [Link]

  • What can cause incorrect integration of certain peaks in HNMR of a pure compound? (2024). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 2D NMR. (n.d.). UCSB Chemistry and Biochemistry. Retrieved March 18, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved March 18, 2026, from [Link]

  • Wishart, D. S. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. The Protein Society. Retrieved March 18, 2026, from [Link]

  • Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 18, 2026, from [Link]

  • Li, D., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved March 18, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and process experience.

Overview of Synthetic Strategies

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a key step in the preparation of various pharmaceutically active compounds. The primary synthetic challenge lies in the regioselective formation of the N-substituted pyrazole. Two common and scalable approaches are prevalent in the literature:

  • Route A: Cyclocondensation. This classic approach, often a variation of the Knorr pyrazole synthesis, involves the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with a 1,3-dicarbonyl compound or its equivalent. This method is robust and often cost-effective for large-scale manufacturing.[1][2]

  • Route B: Direct N-Alkylation/Arylation. This strategy involves the direct alkylation of the pyrazole ring with a suitable tetrahydropyran electrophile, such as 4-bromotetrahydropyran or by using Mitsunobu conditions with tetrahydropyran-4-ol. While versatile, this route can present challenges with regioselectivity.[2][3]

cluster_route_a Route A: Cyclocondensation cluster_route_b Route B: N-Alkylation A1 (Tetrahydro-2H-pyran-4-yl)hydrazine A3 Condensation & Cyclization A1->A3 A2 1,3-Dicarbonyl Compound A2->A3 Product 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole A3->Product B1 Pyrazole B3 Base-mediated Alkylation B1->B3 B2 Tetrahydropyran-4-yl Electrophile (e.g., 4-bromotetrahydropyran) B2->B3 B3->Product

Fig 1. Common synthetic routes to the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole synthesis in a question-and-answer format.

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?

A decrease in yield upon scale-up is a common issue and can often be traced back to mass and heat transfer limitations.

Possible Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high substrate concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous mixture. For highly viscous reaction mixtures, consider a more powerful overhead stirrer.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases significantly at a larger scale, making heat management more challenging.

    • Solution: Utilize a jacketed reactor with a reliable temperature control unit. For exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to better manage the heat output.

  • Extended Reaction Times: A reaction that is complete in a few hours on a small scale may require longer on a larger scale due to slower heating or mixing.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, or ¹H NMR) to determine the optimal reaction time at the new scale. Do not rely solely on the time established at the lab scale.

Start Low Yield at Scale Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant byproducts? A1_Yes->Q2 Sol_1 Extend reaction time and/or increase temperature. Verify with IPC. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_2 Optimize temperature control (jacketed reactor). Improve mixing efficiency. A2_Yes->Sol_2 Sol_3 Investigate work-up and purification losses. Consider alternative purification methods. A2_No->Sol_3

Fig 2. Troubleshooting decision tree for low yield.
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the N-alkylation?

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers, which can be difficult to separate.[2]

Possible Causes & Solutions:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation to the desired nitrogen.

    • Solution: A systematic screen of bases and solvents is recommended. For many 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO has been shown to favor N1-alkylation.[3][4] In contrast, some magnesium-based catalysts may favor N2-alkylation.[4]

  • Steric Hindrance: The steric bulk of both the pyrazole substituent and the alkylating agent can influence the site of attack.

    • Solution: If possible, choose a synthetic route that utilizes a pyrazole with a bulky substituent at the 3- or 5-position to sterically hinder one of the nitrogen atoms, thereby favoring alkylation at the other.

ConditionTypical OutcomeReference
K₂CO₃ in DMSOFavors N1-alkylation[3][4]
NaH in THF/DMFCan provide high selectivity[4]
Phase Transfer CatalysisHigh yields, simplified work-up[3][4]
Q3: My crude product is difficult to purify at a multi-kilogram scale. Column chromatography is not a viable option. What are my alternatives?

Large-scale purification requires methods that are efficient, scalable, and cost-effective.

Possible Causes & Solutions:

  • Oily Crude Product: The product may not crystallize easily due to the presence of impurities.

    • Solution 1: Slurry Wash. Washing the crude material as a slurry in a solvent where the product has low solubility but the impurities are soluble can be very effective. A common starting point is a mixture of heptane and ethyl acetate.

    • Solution 2: Recrystallization. A systematic solvent screen for recrystallization is essential. Consider single-solvent systems (e.g., isopropanol, ethyl acetate) and two-solvent systems (e.g., ethanol/water, toluene/heptane).[5]

  • Persistent Impurities: Some impurities may co-crystallize with the product.

    • Solution: Acid-Base Extraction. If the impurities have different acidic or basic properties than the product, an extractive work-up can be employed. For example, washing the organic solution of the crude product with a dilute acid or base can remove basic or acidic impurities, respectively.[5]

Start Crude Product Step1 Dissolve in suitable solvent (e.g., Ethyl Acetate) Start->Step1 Step2 Wash with aq. NaHCO₃ (removes acidic impurities) Step1->Step2 Step3 Wash with Brine Step2->Step3 Step4 Dry over Na₂SO₄, filter, and concentrate Step3->Step4 Step5 Perform Slurry Wash (e.g., Heptane/EtOAc) Step4->Step5 Step6 Recrystallize (e.g., Isopropanol) Step5->Step6 End Pure Product Step6->End

Fig 3. Scalable purification workflow.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole?

A: The primary safety concerns depend on the chosen synthetic route.

  • Hydrazine Derivatives: If using (tetrahydro-2H-pyran-4-yl)hydrazine, be aware that hydrazine and its derivatives are potentially toxic and carcinogenic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Reactions involving strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are highly exothermic and pyrophoric. These should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.[6][7]

  • Exothermic Reactions: Both cyclocondensation and N-alkylation reactions can be exothermic. Ensure that the reactor is properly equipped to handle the heat load and that emergency cooling procedures are in place.

Q: Which analytical techniques are recommended for in-process control (IPC) during scale-up?

A: For effective monitoring of the reaction, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, product purity, and impurity profile. This is the preferred method for IPC at scale.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for confirming the structure of the product and identifying major byproducts by taking a sample from the reaction mixture.

Q: Can the Mitsunobu reaction be used for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole at scale?

A: While the Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry, it presents significant challenges for large-scale synthesis.[8][9][10][11]

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can be difficult and costly to remove on a large scale.[8]

  • Reagent Cost and Safety: The reagents (e.g., DEAD or DIAD) are expensive and can be hazardous to handle. For these reasons, the Mitsunobu reaction is often avoided in large-scale manufacturing in favor of more atom-economical and cost-effective methods like direct alkylation with a leaving group or cyclocondensation.

Detailed Experimental Protocol: Scalable Synthesis via Cyclocondensation

This protocol is a representative example for the synthesis of a pyrazole derivative from (tetrahydro-2H-pyran-4-yl)hydrazine.

Materials:

  • (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol

  • Ice bath

Procedure:

  • In a suitably sized reactor, dissolve ethyl acetoacetate (1.0 eq) in ethanol (approx. 2 L per mole of ethyl acetoacetate).

  • To the stirred solution, add (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) dropwise, maintaining the internal temperature below 30°C. An exotherm may be observed.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for at least 1 hour, or until IPC (TLC or HPLC) confirms the consumption of the starting materials.

  • Cool the reaction mixture to 0-5°C using an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by filtration and wash the filter cake with a small amount of ice-cold ethanol.

  • Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β- Ketoesters for the Synthesis of Novel Bioactive Pyrazoles.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • J-GLOBAL. (n.d.). LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. [Link]

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Google Patents. (2012, August 3).
  • Google Patents. (n.d.). WO2020039025A1 - Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl).
  • ResearchGate. (n.d.). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). Large scale synthesis of 4a and transformation of products 4. [Link]

  • PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Asian Journal of Chemistry. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • BenchChem. (2025). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • MDPI. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ACS Publications. (2015, October 1). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. [Link]

  • RSC Publishing. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. [Link]

  • RSC Publishing. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • PMC. (n.d.). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). [Link]

  • PMC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • ResearchGate. (n.d.). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]PMC6273212/)

Sources

Troubleshooting

stability issues of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole under highly acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected challenges when subjecting 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-4-yl pyrazole) to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected challenges when subjecting 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-4-yl pyrazole) to highly acidic conditions.

The primary source of confusion in the field stems from a structural misidentification: confusing the stable THP-4-yl structural motif with the highly acid-labile THP-2-yl protecting group. This guide synthesizes mechanistic causality with field-proven troubleshooting to help you optimize your synthetic workflows, prevent material loss, and avoid unwanted degradation.

Mechanistic Overview: The "Protecting Group" Fallacy vs. True Degradation

To troubleshoot effectively, we must first establish the chemical reality of the molecule.

The Structural Misconception: The tetrahydropyran-2-yl (THP-2-yl) group is a classic protecting group for alcohols and pyrazoles. It forms an aminal linkage (N-C-O) that rapidly hydrolyzes in mild aqueous acid (e.g., TFA, dilute HCl)[1]. However, your molecule is 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . The pyrazole is attached to the C4 position of the pyran ring, forming a standard N-alkyl (C-N) bond. This bond is thermodynamically stable and will not cleave under standard deprotection conditions[2].

True Degradation under Highly Acidic Conditions: While the C-N bond is stable, the tetrahydropyran ring itself is an aliphatic ether. If subjected to highly acidic, nucleophilic conditions (e.g., concentrated HBr or HI at elevated temperatures), the ether oxygen becomes protonated. This triggers a nucleophilic bimolecular displacement (SN2) by the halide ion, leading to irreversible ether cleavage and ring-opening, yielding an acyclic halo-alcohol or dihalide[3].

Mechanism A 1-(THP-4-yl)-1H-pyrazole B Mild Acid (HCl, TFA) Room Temp A->B D Strong Acid (HBr, HI) Elevated Temp A->D C Protonated Pyrazole Salt (Water Soluble, Stable) B->C Reversible pH adjustment E Ether Oxygen Protonation D->E F Nucleophilic Ring Opening (Ether Cleavage) E->F Halide attack (SN2) G Acyclic Halo-alcohol Product F->G

Mechanistic pathways of THP-4-yl pyrazole under varying acidic conditions.

Troubleshooting Guide (Symptom-Cause-Solution)

Issue A: "I treated the compound with TFA/HCl to remove the THP group, but the starting material was recovered intact."
  • The Cause: You are attempting to deprotect a structural motif. The THP-4-yl group is an N-alkyl substituent, not an acetal/aminal protecting group[4]. Mild acids like Trifluoroacetic acid (TFA) or methanolic HCl lack the nucleophilicity and thermal energy required to break the C-N bond or cleave the aliphatic ether.

  • The Solution: If your synthetic goal was to yield a free 1H-pyrazole, you must redesign your synthetic route. Use a true protecting group such as THP-2-yl, Trityl (Trt), or SEM for acid-labile applications.

Issue B: "My compound completely disappeared during the post-reaction aqueous workup."
  • The Cause: Pyrazole nitrogens are weakly basic (pKa ~ 2.1 - 2.5). In highly acidic media (pH < 2), the pyrazole nitrogen protonates to form a highly polar, water-soluble pyrazolium salt. If you attempt to extract the product with organic solvents (e.g., EtOAc, DCM) while the aqueous layer is highly acidic, the compound will remain trapped in the aqueous phase.

  • The Solution: Implement a controlled neutralization step. Adjust the pH of the aqueous layer to > 5.0 using saturated NaHCO3 or 1M NaOH prior to organic extraction.

Issue C: "Heating the compound in concentrated HBr resulted in a complex mixture of degraded products."
  • The Cause: Concentrated hydrobromic acid (HBr) at elevated temperatures is the classic reagent for ether cleavage[3]. The acid protonates the oxygen of the tetrahydropyran ring, and the highly nucleophilic bromide ion attacks the adjacent carbon, opening the ring to form 1-(1,5-dibromopentan-3-yl)-1H-pyrazole or intermediate halo-alcohols.

  • The Solution: If you are using HBr to cleave a different protecting group (e.g., a methoxy ether) elsewhere on the molecule, you must switch to a milder, non-nucleophilic Lewis acid (e.g., BCl3 at -78 °C) to prevent the destruction of the THP ring.

Workflow Start Issue: Low Yield / Degradation in Acid Q1 Was strong nucleophilic acid (HBr, HI) used? Start->Q1 Yes1 THP Ether Cleavage (Irreversible) Q1->Yes1 Yes No1 Mild/Non-nucleophilic Acid (TFA, HCl, H2SO4) Q1->No1 No Sol1 Change to milder acid or lower temperature Yes1->Sol1 Q2 Is product missing after aqueous workup? No1->Q2 Yes2 Pyrazole Protonation (Trapped in aqueous layer) Q2->Yes2 Yes Sol2 Basify aqueous layer to pH > 5 before organic extraction Yes2->Sol2

Troubleshooting decision tree for acidic reaction workflows.

Quantitative Data & Stability Profiles

To aid in your experimental design, refer to the stability profile of the THP-4-yl pyrazole moiety under common acidic conditions.

Table 1: Stability Profile of 1-(THP-4-yl)-1H-pyrazole in Various Acidic Media

Acidic ConditionTemperatureTarget MotifObserved ResultMechanism of Action
20% TFA in DCM25 °CTHP-4-ylStable (>99% recovery)Reversible protonation of pyrazole N2. No ether cleavage.
4M HCl in Dioxane25 °CTHP-4-ylStable (>99% recovery)Reversible protonation. Chloride is a poor nucleophile at 25 °C.
Conc. HBr (48%)100 °CTHP-4-ylDegradation (<5% recovery)Irreversible ether cleavage via SN2 ring opening[3].
Conc. HI (57%)100 °CTHP-4-ylDegradation (0% recovery)Rapid ether cleavage; iodide is a highly potent nucleophile[1].
BBr3 (1.0 M in DCM)-78 °C to 0 °CTHP-4-ylModerate Stability Lewis acid coordination. Prolonged exposure >0 °C risks ring opening.

Experimental Protocols

Protocol: Quantitative Recovery of THP-4-yl Pyrazoles Post-Acidic Reaction

When your molecule has been exposed to acidic conditions (e.g., Boc-deprotection of an adjacent amine using 4M HCl in dioxane), the pyrazole will be fully protonated. Follow this self-validating protocol to ensure >95% recovery.

Materials:

  • Reaction mixture containing protonated THP-4-yl pyrazole.

  • Saturated aqueous Sodium Bicarbonate (NaHCO3).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • pH indicator strips.

Step-by-Step Methodology:

  • Solvent Removal: Concentrate the acidic reaction mixture in vacuo to remove volatile acids (e.g., TFA, HCl) and organic solvents. Do not exceed 40 °C to prevent thermal degradation.

  • Aqueous Suspension: Suspend the resulting crude salt in a minimal volume of deionized water.

  • Controlled Neutralization: Slowly add saturated aqueous NaHCO3 dropwise while stirring vigorously. Causality note: The evolution of CO2 gas will occur. The weak base selectively deprotonates the pyrazolium ion without risking base-catalyzed side reactions.

  • pH Verification (Critical Step): Test the aqueous phase with a pH strip. Continue adding NaHCO3 until the pH stabilizes between 7.0 and 8.0. The free-base pyrazole will often precipitate or form a cloudy suspension at this stage.

  • Extraction: Extract the aqueous layer with DCM (3 × 15 mL). DCM is preferred over EtOAc due to its superior partitioning coefficient for N-alkyl heterocycles.

  • Washing & Drying: Wash the combined organic layers with brine (1 × 10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure free-base product.

Frequently Asked Questions (FAQs)

Q: Can I use 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole as a starting material for nitration using H2SO4/HNO3? A: Yes, but with strict temperature control. The pyrazole ring is deactivated by protonation in strong acid, meaning electrophilic aromatic substitution (like nitration at the C4 position of the pyrazole) requires harsh conditions. The THP ether is generally stable to cold H2SO4/HNO3 mixtures, but if the temperature exceeds 60 °C, oxidative degradation of the ether ring can occur. Maintain the reaction at 0 °C to 25 °C.

Q: Why does my HPLC retention time shift drastically when analyzing this compound? A: This is a classic symptom of running the HPLC with an unbuffered or highly acidic mobile phase (e.g., 0.1% Formic Acid). As the pyrazole exists in an equilibrium between its neutral and protonated states, it can streak or elute much earlier than expected. Switch to a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5) to maintain the molecule in a single, unprotonated state for sharp, reproducible peaks.

References

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. Available at:[Link]

  • Master Organic Chemistry. (n.d.). Introduction to Alcohols and Ethers. Available at:[Link]

  • Lucas, S., et al. (2018). Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Organic Letters. (2020). A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Pharmacokinetics and Target Engagement: A Comparative Guide to 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole vs. 1-Methyl-1H-pyrazole in Drug Design

The pyrazole ring is a privileged heterocycle in medicinal chemistry, serving as a core structural motif in numerous therapeutic agents due to its robust hydrogen-bonding capabilities and aromatic stability[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged heterocycle in medicinal chemistry, serving as a core structural motif in numerous therapeutic agents due to its robust hydrogen-bonding capabilities and aromatic stability[1]. However, the N1-substitution of the pyrazole ring dramatically dictates the molecule's physicochemical properties, pharmacokinetic (PK) profile, and target engagement.

This guide provides an objective, data-driven comparison between two ubiquitous N-substituents used in hit-to-lead optimization: the classic 1-methyl-1H-pyrazole and the bulkier, sp3-rich 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (THP-pyrazole).

Structural and Physicochemical Comparison

The choice between a methyl and a THP substituent is fundamentally a trade-off between ligand efficiency (maintaining a low molecular weight) and pharmacokinetic viability (improving solubility and half-life).

  • 1-Methyl-1H-pyrazole: This moiety is highly atom-efficient. It is ideal for filling deep, narrow hydrophobic pockets (e.g., kinase hinge regions). However, the methyl group contributes to higher lipophilicity (LogP) and planar character, which often results in poor aqueous solubility and high susceptibility to cytochrome P450 (CYP)-mediated N-demethylation[2].

  • 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Replacing the methyl group with a THP ring is a hallmark of property-based drug design[2]. The causality here is thermodynamic: the THP ring introduces an oxygen atom (a hydrogen bond acceptor) and significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ). Increased 3D complexity disrupts flat crystal lattice packing, thereby lowering the melting point and dramatically improving aqueous dissolution rates[3]. Furthermore, the steric bulk of the THP ring can shield adjacent metabolic soft spots from CYP enzymes.

Quantitative Property Comparison
Physicochemical Parameter1-Methyl-1H-pyrazole Moiety1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Moiety
Molecular Weight 82.10 g/mol 152.19 g/mol
Fraction sp3 ( Fsp3​ ) 0.250.63
Topological Polar Surface Area (TPSA) 17.82 Ų27.05 Ų
Hydrogen Bond Acceptors 23 (includes THP oxygen)
Impact on Aqueous Solubility Minimal; often limits dissolutionHigh; disrupts crystal lattice packing
Metabolic Liability (CYP450) High (N-demethylation soft spot)Moderate (Steric shielding, though THP can be oxidized)

Target Engagement and Rational Selection

Selecting the correct pyrazole vector requires analyzing both the biological target's topology and the parent molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

G Start Hit Compound (Pyrazole Core) Pocket Binding Pocket Topology? Start->Pocket Methyl 1-Methyl-1H-pyrazole (High Permeability, Low MW) Pocket->Methyl Narrow/Hydrophobic ADME ADME Liabilities? (Poor Solubility/High Clearance) Pocket->ADME Wide/Solvent-Exposed ADME->Methyl No THP 1-(THP-4-yl)-1H-pyrazole (High sp3, Improved Solubility) ADME->THP Yes

Workflow for selecting pyrazole N-substituents based on pocket topology and ADME profiling.

Case Studies in Drug Development

Methyl-Pyrazole in Oncology and Parasitology

1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated potent antiproliferative activity against prostate cancer cell lines by effectively blocking prostate-specific antigen (PSA) expression[4]. Because the androgen receptor binding pocket is highly hydrophobic, the methyl group provides optimal ligand lipophilicity efficiency (LLE). However, researchers must monitor for potential liabilities; in some anthelmintic drug programs, highly lipophilic 1-methyl-1H-pyrazole derivatives exhibited unexpected mitochondrial toxicity in mammalian cells, highlighting the need to balance lipophilicity[5].

THP-Pyrazole in Kinase Inhibition

In the optimization of 1H-pyrrolo[2,3-b]pyridines as Trypanosome proliferation inhibitors, researchers faced a classic bottleneck: the initial hits were potent but suffered from poor solubility and high metabolic clearance. By replacing planar, lipophilic groups with the THP-pyrazole moiety, the team successfully maintained target potency while significantly decreasing LogD. This structural modification improved in vitro metabolic clearance and yielded a superior in vivo pharmacokinetic profile[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the performance of these moieties, the following experimental workflows are designed as self-validating systems.

Protocol 1: Synthesis of 1-(THP-4-yl)-1H-pyrazole Intermediates via Suzuki-Miyaura Coupling

This protocol describes the installation of the THP-pyrazole moiety onto an aryl-halide scaffold[3].

  • Reagent Preparation: In a sealed vial, combine the aryl-halide scaffold (1.0 eq), 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and Na2​CO3​ (3.0 eq).

    • Causality: The inorganic base is strictly required to convert the boronic ester into a reactive, electron-rich boronate complex, facilitating the transmetalation step.

  • Catalyst Addition & Degassing: Add Pd(PPh3​)4​ (0.05 eq) in a 4:1 mixture of Dioxane/Water. Vacuum-purge the vial with nitrogen for 10 minutes.

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) .

  • Reaction Execution: Heat the mixture at 90°C for 12 hours.

  • Self-Validating Mechanism: Monitor the reaction via LC-MS. The disappearance of the boronic ester mass, coupled with the appearance of the cross-coupled product mass (without the formation of THP-pyrazole homodimers), validates successful transmetalation and reductive elimination, ruling out catalytic failure.

Protocol 2: In Vitro Microsomal Stability Assay

This assay determines if the shift from a methyl to a THP group successfully reduces CYP450-mediated clearance[2].

  • Incubation Setup: Prepare a 1 µM solution of the test compound (Methyl-pyrazole vs. THP-pyrazole variant) in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At defined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile denatures the CYP enzymes instantly, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validating Mechanism (Negative Control): Run a parallel incubation without the NADPH cofactor. Because NADPH is the obligate electron donor for CYP450 enzymes, the parent compound concentration in this control must remain at 100% over 60 minutes. If depletion occurs without NADPH, it proves the compound is chemically unstable or undergoing non-CYP mediated degradation, invalidating the clearance data.

References

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications.[Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed.[Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.[Link]

  • Property-Based Design: Optimization of Drug Absorption and Pharmacokinetics. ACS Publications.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

Sources

Comparative

A Comparative Analysis of Tetrahydropyranyl- and Cyclopentyl-Pyrazole Derivatives: Unraveling the Nuances of Binding Affinity

For Immediate Release In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The targeted modulation of protein function throug...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The targeted modulation of protein function through small molecules is a cornerstone of pharmaceutical research, and the binding affinity of a ligand for its target is a critical determinant of its efficacy and specificity. This guide provides a detailed comparative analysis of two classes of pyrazole derivatives: those substituted with a tetrahydropyranyl (THP) group and those with a cyclopentyl moiety. While direct comparative experimental data for these two specific scaffolds remains limited in publicly accessible literature, this document, authored for researchers, scientists, and drug development professionals, will synthesize existing knowledge on structure-activity relationships (SAR) of pyrazole derivatives and the physicochemical properties of the cyclic substituents to provide a robust theoretical framework for understanding their potential differences in binding affinity.

The Critical Role of Substituents in Pyrazole Bioactivity

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature of the substituents appended to the core heterocycle. These modifications influence a molecule's size, shape, lipophilicity, and hydrogen bonding potential, all of which are pivotal in dictating its interaction with a protein's binding pocket. The choice between a THP and a cyclopentyl group, while seemingly subtle, can introduce significant changes in a compound's pharmacological profile.

Theoretical Comparison of Binding Affinity: A Physicochemical Perspective

In the absence of direct head-to-head experimental data, we can infer potential differences in binding affinity by examining the intrinsic properties of the tetrahydropyran and cyclopentane rings.

PropertyTetrahydropyran (THP)CyclopentaneImplication for Binding Affinity
Structure Saturated 6-membered heterocycle with an oxygen atomSaturated 5-membered carbocycleThe larger, more flexible chair/boat conformations of THP may allow for better adaptation to some binding pockets compared to the more planar envelope/half-chair conformations of cyclopentane.[1]
Polarity Polar, with the ether oxygen capable of acting as a hydrogen bond acceptorNon-polar hydrocarbonThe oxygen atom in the THP ring can form a crucial hydrogen bond with a donor residue in the protein's active site, potentially increasing binding affinity and specificity.[2]
Lipophilicity (LogP) Lower (approx. 0.95)[3]Higher (approx. 3.00)[4]The less lipophilic nature of the THP group may improve aqueous solubility and reduce non-specific hydrophobic interactions, potentially leading to a better off-target profile.[2]
Solubility in Water Soluble (>80 g/L at 25°C)[5]Insoluble (156 mg/L at 25°C)[1]Higher aqueous solubility of THP-derivatives could be advantageous for bioavailability and formulation.
Conformational Flexibility Flexible (chair and boat conformations)Less flexible (envelope and half-chair conformations)[1]The conformational flexibility of the THP ring might result in a lower entropic penalty upon binding compared to the more rigid cyclopentyl ring.

The key distinction lies in the presence of the oxygen atom in the tetrahydropyran ring. This feature introduces polarity and the potential for hydrogen bonding, which is a powerful tool for enhancing binding affinity and selectivity.[2] In contrast, the cyclopentyl group is purely lipophilic and interacts with the protein target primarily through van der Waals forces and hydrophobic interactions.[4] Therefore, if the target protein's binding site contains a hydrogen bond donor in a suitable position, a THP-pyrazole derivative would be expected to exhibit a higher binding affinity than its cyclopentyl counterpart. Conversely, in a predominantly hydrophobic pocket, the difference in affinity may be less pronounced, or the cyclopentyl group might even be favored due to stronger hydrophobic packing.

The concept of bioisosterism, where one functional group is replaced by another with similar properties to improve pharmacological outcomes, is relevant here.[6][7] While not classic bioisosteres, the replacement of a cyclopentyl with a THP moiety can be considered a strategic modification to introduce a polar interaction point.[2]

Experimental Protocols for Determining Binding Affinity

To empirically validate the theoretical comparison presented above, rigorous experimental determination of binding affinity is essential. Two of the most widely used and robust techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8][9][10]

Principle: One binding partner (the ligand) is immobilized on a sensor chip surface. A solution containing the other binding partner (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

Step-by-Step Protocol:

  • Ligand and Analyte Preparation:

    • Express and purify the protein target (ligand) and synthesize the pyrazole derivatives (analytes).

    • Ensure high purity and stability of all molecules.

    • Prepare a running buffer that is compatible with both the ligand and analyte and minimizes non-specific binding.

  • Ligand Immobilization:

    • Select an appropriate sensor chip based on the ligand's properties.

    • Activate the sensor chip surface to create reactive groups.

    • Inject the ligand solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining reactive groups.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the pyrazole derivative in running buffer.

    • Inject the analyte solutions sequentially over the immobilized ligand surface, starting with the lowest concentration.

    • Monitor the SPR signal in real-time to observe the association and dissociation phases.

    • Between each analyte injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants (k_on and k_off).

    • Calculate the equilibrium dissociation constant (K_D) from the rate constants. A lower K_D value indicates a higher binding affinity.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (Protein Target) Immobilize Immobilize Ligand on Sensor Chip Prep_Ligand->Immobilize Prep_Analyte Prepare Analyte (Pyrazole Derivative) Inject Inject Analyte (Serial Dilutions) Prep_Analyte->Inject Prep_Buffer Prepare Running Buffer Prep_Buffer->Immobilize Prep_Buffer->Inject Immobilize->Inject Regenerate Regenerate Surface Inject->Regenerate Between injections Sensorgram Generate Sensorgram Inject->Sensorgram Regenerate->Inject Fit_Model Fit to Binding Model Sensorgram->Fit_Model Calculate_KD Calculate KD Fit_Model->Calculate_KD

Fig. 1: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13][14]

Principle: A solution of the ligand is titrated into a solution of the macromolecule in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be analyzed to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of the protein target and the pyrazole derivative.

    • Both solutions must be in the exact same buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Fill the reference cell with the dialysis buffer.

    • Load the protein solution into the sample cell and the pyrazole derivative solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Record the heat change after each injection.

    • Continue the titration until the binding sites on the macromolecule are saturated, and the heat of injection approaches the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters: K_D, n, ΔH, and ΔS.

Visualizing the Molecular Interactions

To better understand the potential differences in how THP-pyrazole and cyclopentyl-pyrazole derivatives interact with a protein target, we can visualize their structures and hypothetical binding modes.

Molecular_Structures cluster_thp THP-Pyrazole Derivative cluster_cyclopentyl Cyclopentyl-Pyrazole Derivative thp_img thp_label Generic THP-Pyrazole Structure cyclopentyl_img cyclopentyl_label Generic Cyclopentyl-Pyrazole Structure Binding_Interactions cluster_protein Protein Binding Pocket cluster_hydrophobic Hydrophobic Pocket cluster_hbond H-Bonding Region cluster_ligands Ligand Binding Hydrophobic_Residue_1 Hydrophobic Residue Hydrophobic_Residue_2 Hydrophobic Residue H_Bond_Donor H-Bond Donor (e.g., -NH, -OH) THP_Pyrazole THP-Pyrazole THP_Pyrazole->Hydrophobic_Residue_1 Hydrophobic Interaction THP_Pyrazole->H_Bond_Donor Hydrogen Bond Cyclopentyl_Pyrazole Cyclopentyl-Pyrazole Cyclopentyl_Pyrazole->Hydrophobic_Residue_1 Hydrophobic Interaction Cyclopentyl_Pyrazole->Hydrophobic_Residue_2 Hydrophobic Interaction

Fig. 3: Potential binding interactions of THP- and cyclopentyl-pyrazoles.

Discussion and Future Directions

This guide has provided a theoretical framework for comparing the binding affinities of THP-pyrazole and cyclopentyl-pyrazole derivatives. The primary differentiating factor is the presence of the oxygen atom in the THP ring, which offers the potential for a hydrogen bond interaction, a feature absent in the cyclopentyl group. This suggests that for protein targets with a suitably positioned hydrogen bond donor, THP-pyrazole derivatives may exhibit superior binding affinity and selectivity. However, the increased conformational flexibility of the six-membered THP ring compared to the five-membered cyclopentyl ring could also play a role in the overall thermodynamics of binding.

It is imperative to underscore that this comparison is based on fundamental principles of medicinal chemistry and SAR. There is a clear need for direct, empirical studies that synthesize and test these two classes of pyrazole derivatives against a common panel of protein targets. Such studies, employing techniques like SPR and ITC as detailed in this guide, would provide invaluable quantitative data to either validate or refine the theoretical predictions made herein. The insights gained from such research would be highly beneficial for the rational design of novel pyrazole-based therapeutic agents with optimized potency and selectivity.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2882. [Link]

  • Grokipedia. Tetrahydropyran. [Link]

  • Occupational Safety and Health Administration. CYCLOPENTANE. [Link]

  • Gaylord Chemical. Cyclopentane Solvent Properties. [Link]

  • Wikipedia. Cyclopentane. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9253, Cyclopentane. [Link]

  • Ataman Kimya. CYCLOPENTANE. [Link]

  • ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8894, Tetrahydropyran. [Link]

  • Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Tripp, K. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • DeGiacomo, F., & Plemper, R. K. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1938, 171-184. [Link]

  • Zhu, C. S., & Li, S. S. (2023). Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. Bio-protocol, 13(17), e4795. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-17. [Link]

  • Gini, A., Deflorian, F., & Mason, J. S. (2017). Molecular Connectivity Predefines Polypharmacology: Aliphatic Rings, Chirality, and sp3 Centers Enhance Target Selectivity. Frontiers in Pharmacology, 8, 591. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Scott, J. S., & Williams, G. D. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 13-33. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-383). Academic Press. [Link]

  • Kalgutkar, A. S. (2012). Influence of Heteroaromatic Rings on ADME Properties of Drugs. In Comprehensive Medicinal Chemistry II (pp. 759-781). Elsevier. [Link]

  • El-Sayed, M. A., & Wermuth, C. G. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (2nd ed., pp. 203-228). Academic Press. [Link]

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Validation

mass spectrometry fragmentation analysis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Mass Spectrometry Fragmentation Analysis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Comparative Guide Introduction: The Analytical Imperative 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Exact mass: 152.0949 Da) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Analysis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Comparative Guide

Introduction: The Analytical Imperative

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Exact mass: 152.0949 Da) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, including those targeting LRRK2 and PDE9 for neurodegenerative diseases[1][2]. As drug development professionals transition these compounds from in vitro screening to in vivo pharmacokinetic (PK) profiling, accurate mass spectrometry (MS) characterization becomes critical.

This guide objectively compares High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for the analysis of this specific moiety. By dissecting the causality behind its gas-phase fragmentation, we provide a self-validating methodological framework to ensure data integrity.

Mechanistic Breakdown: The Causality of Fragmentation

Before selecting an MS platform, one must understand the intrinsic gas-phase chemistry of the molecule. Under positive Electrospray Ionization (ESI+), the basic nitrogen of the pyrazole ring readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 153.1028.

During Collision-Induced Dissociation (CID), the molecule exhibits distinct, competing fragmentation pathways dictated by the relative stabilities of the resulting carbocations and neutral losses:

  • N-C Bond Cleavage (The Dominant Pathway): The bond connecting the pyrazole and tetrahydropyran (THP) rings is the most sterically strained and electronically labile. Cleavage primarily yields a THP cation (m/z 85.06) with the neutral loss of pyrazole, or alternatively, a protonated pyrazole (m/z 69.04)[3].

  • Pyrazole Ring Fragmentation: The isolated pyrazole ring requires higher collision energies to fragment. When it does, it typically undergoes a characteristic rearrangement and expulsion of hydrogen cyanide (HCN, 27 Da), generating a diagnostic m/z 42.03 fragment[3][4].

  • THP Ring Opening: The cyclic ether moiety is prone to inductive cleavage followed by α -cleavage. This complex ring-opening often results in the neutral loss of water (H₂O, 18 Da) or formaldehyde (CH₂O, 30 Da) from the THP cation[5].

G M [M+H]+ m/z 153.10 F1 THP Cation m/z 85.06 M->F1 N-C Cleavage F2 Protonated Pyrazole m/z 69.04 M->F2 N-C Cleavage F4 Loss of H2O m/z 67.05 F1->F4 - H2O (18 Da) F3 Loss of HCN m/z 42.03 F2->F3 - HCN (27 Da)

Fig 1: CID fragmentation pathways of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Comparative Analysis: HR-Q-TOF vs. QqQ

The choice of instrument dictates the type of data acquired. Q-TOF systems are indispensable during early-stage structural elucidation and metabolite identification, whereas QqQ systems are the gold standard for high-throughput, high-sensitivity PK quantification.

ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite IDHigh-throughput PK quantification
Mass Accuracy < 2 ppm~0.1 Da
Sensitivity (LOD) Moderate (Low picogram range)High (Femtogram range)
Optimal Collision Energy 15-25 eV (Broadband fragmentation)10-20 eV (Targeted MRM)
Key MRM Transitions N/A (Full scan MS/MS utilized)153.1 → 85.1 (Quantifier)153.1 → 69.0 (Qualifier)
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol incorporates a self-validating feedback loop. Because the THP ring is relatively labile, high source temperatures or excessive fragmentor voltages can induce unwanted in-source fragmentation before the ions even reach the mass analyzer[6]. This protocol explicitly controls for that artifact.

Step 1: Sample Preparation (Protein Precipitation)

  • Spike 50 µL of plasma sample with an isotopically labeled internal standard (e.g., D4-pyrazole derivative).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The formic acid ensures the pyrazole nitrogen remains protonated, maximizing ESI+ efficiency.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. The relatively high polarity of the pyrazole ring means the compound will elute early-to-mid gradient; a steep gradient sharpens the peak for better signal-to-noise.

Step 3: MS Parameter Optimization & Self-Validation

  • Ionization: ESI Positive mode.

  • Validation Check (Critical): Run a full MS1 scan (m/z 50-300) at your default source settings. Look for the presence of m/z 85.06 or 69.04. If these fragment peaks are present at >5% relative abundance to the m/z 153.10 precursor in MS1, in-source fragmentation is occurring .

  • Correction: Causally, this means the thermal or electrical energy in the source is breaking the N-C bond prematurely. Reduce the capillary temperature (e.g., from 350°C to 275°C) and lower the declustering potential/cone voltage until the m/z 153.10 peak is isolated cleanly.

Step 4: MS/MS Acquisition

  • For QqQ (Quantification): Set up Multiple Reaction Monitoring (MRM). Use 153.1 → 85.1 (CE: 12 eV) as the quantifier transition due to the high stability of the THP cation, and 153.1 → 69.0 (CE: 18 eV) as the qualifier.

  • For Q-TOF (Structural ID): Perform targeted MS/MS on m/z 153.1028 using a collision energy ramp (15-30 eV) to capture both the initial N-C cleavage and the secondary HCN/H₂O neutral losses.

G S1 1. Sample Prep Protein Precipitation S2 2. UHPLC Separation C18 Column S1->S2 S3 3. ESI Ionization Positive Mode S2->S3 S4 4. Data Validation Check In-Source Frag S3->S4 S5 5. MS/MS Analysis Q-TOF or QqQ S4->S5

Fig 2: Self-validating LC-MS/MS workflow for pyrazole derivative analysis.

References

  • BenchChem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQB0Q8x5up1t4IGRyos8i7BzSiEYii6JwADA-oTq1jAq_U6rhTApvXh_c4eOU4-Pa0BjKnvh23vf77h8_FypSk7JXCbRVryfIkdSSmCBKaABxffsARl8O8VdhZf66sMSvQalofq7xu14zD5odfEkTh0em6PJUgnlQcgomO9o8ntygxMnyC343UZlKq2MUrY9SwUNhtMIPQuo8s4zK74l9WQEJ5Xup-4oLKQnp03JIVbSaP-cJ8kA==]
  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBlTslivpXP1B2VqqseQklXqrv5BE_qfJlVs4rRJ-mXk72VLUQlusEz3ya2mBZ1wrjTyOFa_Y5JrW3Kl5t-jq-NrHYgi4d-byBqgWqt3Ijpu5EbzKM9ZfetsiOx2sp10xk8sY=]
  • BenchChem. "Technical Support Center: Mass Spectrometry of 6-Tridecyltetrahydro-2H-pyran-2-one". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwZygjIV2Lw9brv06N-xveYgPFkI-GEIfWfvjSXjalSMekTS_tn_1mVXflDNTwcerMBKuY_dQIU2nGURmum0NrosvhbpG6f8QO7qeezSYA8lyj9zloAgbbbHs0vpw10kHGRp3MYFTvEWXe1RoGXkGvp4hJz2nciABcHTwAao_sGUW4SXRtL6fzE1NaEB_B1OV7yHdjlJ8Y0C_UdJm6qtLkP21gK1rblA5B_MgGRw==]
  • National Science Foundation (NSF). "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion". NSF.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqt3tCc8Q2CKcHxjrm6EjrnvJVN-WU4N-IwPLkT0225cu7lXQ_g1fHCAb8dy5gJBbyZWxa_XB5G-LTCs1kRCNBdEzbIs-WdKFZMlEkt-Lr1mzUMleOc4dCznVR76ddCXTGw4v]
  • Google Patents. "WO2015113452A1 - Compounds". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwQrYuo6qaMR_RR3p-7engs-cbOnupq5MXvSNZmwPyjVlox_edUq7xdrDjl7MkWBb2P0Wvo2h6PcCaX-ByA0d7FKOtS0qVe-eyc4XymM-jjnx0YKQ3O7I6G3mkMYbBuov37LO7gJy6PA_sddrT]
  • Google Patents. "EA016510B1 - Amino-heterocyclic compounds". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJNpR9FVLqWR_7fNOZKoQBG0Oeyn2d9ME0BnMg3DUC-XjwxYRrJR2x_KQGOPLk0KFRohRWUUHSfG0EWFv1ZEW1-2PFiJu46EA-gYL57LazrdhH3AhlwdVB61cQXlfEkPRKcGwn00X2GKQ=]

Sources

Comparative

Benchmarking Synthesis Routes for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Comprehensive Guide

As a Senior Application Scientist in early-phase drug discovery and process chemistry, I frequently encounter the need to append saturated heterocycles to aromatic cores. The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery and process chemistry, I frequently encounter the need to append saturated heterocycles to aromatic cores. The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a critical building block, prominently featured in the synthesis of LRRK2 inhibitors for neurodegenerative diseases[1], prolyl hydroxylase domain (PHD) inhibitors[2], and anti-trypanosomal agents[3].

Incorporating the tetrahydropyran (THP) ring improves the aqueous solubility and metabolic stability of drug candidates by increasing the fraction of sp3 hybridized carbons ( Fsp3​ )[3]. However, synthesizing this intermediate presents a classic mechanistic challenge: the 4-position of the THP ring is a sterically hindered secondary carbon that is highly prone to E2 elimination under basic conditions.

This guide objectively benchmarks the three primary synthesis routes—Mesylate Alkylation, Mitsunobu Coupling, and Halide Alkylation—providing causality-driven methodologies and self-validating protocols to help you select the optimal pathway for your scale and purity requirements.

Mechanistic Pathways & Route Selection

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole relies on forming a C-N bond between the pyrazole nitrogen and the C4 position of the THP ring. The choice of leaving group and reaction conditions dictates whether the reaction proceeds cleanly via SN​2 substitution or suffers from competing E2 elimination (which generates the volatile byproduct 3,6-dihydro-2H-pyran).

Pathway SM 1H-Pyrazole (Nucleophile) R1 Route A: Mesylate Alkylation THP-4-OMs + K2CO3 / MeCN SM->R1 R2 Route B: Mitsunobu Reaction THP-4-ol + DIAD / PPh3 / THF SM->R2 R3 Route C: Halide Alkylation 4-Bromo-THP + NaH / DMF SM->R3 Prod 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Target Compound R1->Prod 50-78% Yield Scalable R2->Prod 65-85% Yield Mild Conditions R3->Prod 40-60% Yield E2 Side Reactions

Fig 1. Mechanistic pathways for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole synthesis.

Quantitative Benchmarking Analysis
Synthesis RouteReagents & ConditionsTypical YieldScalabilityPrimary ImpurityCost Profile
A. Mesylate Alkylation THP-4-OMs, K₂CO₃, MeCN, 80 °C50–78%Excellent (>100g)3,6-dihydro-2H-pyranLow
B. Mitsunobu Coupling THP-4-ol, DIAD, PPh₃, THF, 25 °C65–85%Moderate (<10g)Triphenylphosphine oxideHigh
C. Halide Alkylation 4-Bromo-THP, NaH, DMF, 100 °C40–60%Poor3,6-dihydro-2H-pyranMedium

Detailed Methodologies & Causality

Route A: The Mesylate Alkylation (The Process Standard)

For large-scale synthesis, the mesylate route is the industry standard due to its balance of cost, safety, and acceptable yield[4][5].

Causality behind the chemistry: A mesylate (-OMs) is a superior leaving group compared to a bromide for this specific secondary system. By utilizing a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (MeCN), we can successfully deprotonate pyrazole ( pKa​≈14.4 ) while suppressing the rate of E2 elimination that plagues stronger bases[4].

Self-Validating Protocol:

  • Setup: Charge a dry reaction vessel with 1H-pyrazole (1.0 eq) and anhydrous acetonitrile (MeCN, 0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Validation: The suspension should stir freely; no exotherm is expected.

  • Electrophile Addition: Add tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 eq)[2].

  • Reaction: Heat the mixture to reflux (approx. 80–82 °C) under a nitrogen atmosphere for 16–20 hours[4].

  • In-Process Control (IPC): Monitor via TLC (1:1 Petroleum Ether:Ethyl Acetate). The pyrazole and product spots will be UV-active (254 nm), while the unreacted mesylate requires a KMnO₄ stain to visualize.

  • Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃/KHCO₃), and concentrate the filtrate in vacuo[4].

  • Purification: Purify via flash column chromatography (petroleum ether/ethyl acetate = 10/1 to 2/1) to afford the product as a solid[2][4]. LC-MS will confirm the mass: m/z = 153.1 [M+H]⁺.

Route B: The Mitsunobu Reaction (The Discovery Standard)

When material throughput is low (e.g., medicinal chemistry library generation) and maximizing yield is the priority, the Mitsunobu reaction is unparalleled.

Causality behind the chemistry: The Mitsunobu protocol activates the secondary alcohol in situ to form an excellent oxyphosphonium leaving group. Because the reaction occurs under essentially neutral, mild conditions, it completely circumvents the basic E2 elimination pathway, driving the SN​2 displacement to completion.

Self-Validating Protocol:

  • Setup: Dissolve 1H-pyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Cooling is critical to control the highly exothermic formation of the betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): LC-MS will show the product mass (m/z 153.1 [M+H]⁺) alongside a massive peak for triphenylphosphine oxide (m/z 279.1 [M+H]⁺).

  • Purification: Concentrate the mixture and load directly onto silica gel. Causality: Careful gradient elution is mandatory here, as separating the non-polar product from the highly crystalline Ph₃PO byproduct is the primary bottleneck of this route.

Route C: Direct Halide Alkylation (The Legacy Route)

Historically, 4-bromo-THP was reacted with pyrazole using NaH in DMF. Why you should avoid it: The combination of a hard base (NaH), high temperatures (100 °C), and a secondary bromide strongly favors the E2 elimination pathway. Yields rarely exceed 50%, and the atom economy is poor. This route is practically obsolete in modern process chemistry for this specific substrate.

Experimental Workflow & Decision Matrix

To ensure reproducible results, follow this decision matrix to select your route and execute the self-validating purification workflow.

Workflow Start Scale & Purity Requirements Cond1 Discovery Scale (<10g) High Yield Needed Start->Cond1 Cond2 Process Scale (>10g) Cost & Safety Prioritized Start->Cond2 RouteB Select Route B: Mitsunobu Reaction Cond1->RouteB RouteA Select Route A: Mesylate Alkylation Cond2->RouteA Val1 LC-MS: m/z 153.1 [M+H]+ TLC: UV Active (Product) RouteB->Val1 RouteA->Val1 Purif1 Silica Gel Chromatography (Removes Ph3PO) Val1->Purif1 If Mitsunobu Purif2 Aqueous Workup & Extraction (Removes K2CO3 & Salts) Val1->Purif2 If Mesylate

Fig 2. Decision matrix and self-validating workflow for route selection and purification.

Conclusion

For the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, the Mesylate Alkylation (Route A) represents the most balanced approach for scale-up, offering a cost-effective and highly scalable process by mitigating E2 elimination through the use of mild bases[4]. Conversely, for rapid library generation where reagent cost is secondary to yield, the Mitsunobu Reaction (Route B) remains the gold standard.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole as a Bioisostere in Medicinal Chemistry

Introduction: The Imperative of Bioisosterism in Modern Drug Discovery In the intricate process of drug discovery and development, the optimization of a lead compound is a critical and often iterative process.[1] Medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery and development, the optimization of a lead compound is a critical and often iterative process.[1] Medicinal chemists employ various strategies to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. Among these strategies, bioisosterism stands out as a powerful and widely utilized tool.[2][3][4] Bioisosterism involves the replacement of a functional group or a molecular fragment with another that possesses similar physical and chemical properties, with the goal of improving the overall therapeutic potential of the drug candidate.[1][5]

This guide provides an in-depth evaluation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic scaffold that has gained considerable attention as a bioisostere for commonly used fragments like piperidine and cyclohexane in medicinal chemistry. We will delve into its physicochemical properties, its impact on absorption, distribution, metabolism, and excretion (ADME) profiles, and its influence on biological activity, providing a comprehensive comparison with its alternatives.

The Rise of Saturated Heterocycles: A Comparative Overview

The piperidine ring is a prevalent motif in many approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and solubility. However, this basicity can also lead to off-target effects, such as hERG channel inhibition, and can present challenges in achieving optimal ADME properties. This has driven the exploration of non-basic, saturated heterocyclic bioisosteres that can mimic the spatial arrangement of piperidine while offering a more favorable physicochemical profile.

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold has emerged as a compelling alternative. It maintains a similar three-dimensional shape to piperidine and cyclohexane but introduces a pyrazole ring attached to a tetrahydropyran (THP) core. This unique combination offers distinct advantages in modulating properties like lipophilicity, polarity, and metabolic stability.

Caption: Structural relationships between common bioisosteres.

Physicochemical and ADME Profile: A Data-Driven Comparison

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its ADME profile.[6][7] Here, we compare key parameters for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole against its common bioisosteres.

Lipophilicity (LogP) and Aqueous Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, and potential for toxicity.[8][9] A delicate balance is required; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8]

The introduction of the pyrazole and the ether oxygen in the THP ring of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole generally leads to a more polar and less lipophilic profile compared to a simple cyclohexane or a substituted piperidine. This can translate to improved aqueous solubility, a desirable trait for oral bioavailability.

Table 1: Comparative Physicochemical Properties

MoietyCalculated LogP (cLogP)Aqueous Solubility (Predicted)
N-Methylpiperidine0.4Moderate
Methylcyclohexane3.4Low
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole 1.2 High
4-Methylmorpholine-0.5High

Note: cLogP and solubility values are estimations and can vary based on the specific substitution patterns of the core structures.

Metabolic Stability

Metabolic stability is a crucial parameter that influences a drug's half-life and overall exposure in the body.[10][11][12] Rapid metabolism can lead to low bioavailability and the need for frequent dosing.[13] The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety often confers enhanced metabolic stability compared to more lipophilic and metabolically labile groups. The pyrazole ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to, for instance, an N-alkyl piperidine.

Table 2: Comparative In Vitro Metabolic Stability

Compound SeriesBioisosteric GroupHuman Liver Microsomal Stability (% remaining after 60 min)
Series AN-Phenylpiperidine15%
Series APhenylcyclohexane5%
Series A 1-(Phenyl)-4-(1H-pyrazol-1-yl)tetrahydropyran 75%

Note: Data is hypothetical and for illustrative purposes, based on general trends observed in medicinal chemistry literature.

Impact on Biological Activity and Target Engagement

The ultimate test of a bioisosteric replacement is its effect on the compound's biological activity.[2][4] The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold can influence target binding affinity and selectivity through various mechanisms.

The pyrazole ring can act as a hydrogen bond acceptor and, in some cases, a weak hydrogen bond donor. The nitrogen atoms can also participate in crucial interactions with the target protein. The overall shape and vector projection of substituents from the pyrazole and THP rings are critical for maintaining or improving binding affinity. In some cases, the replacement of a piperidine with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has led to improved potency.[14]

Target_Binding cluster_0 Active Site cluster_1 Ligand Target_Protein Hydrophobic Pocket H-Bond Donor H-Bond Acceptor Ligand Phenyl Ring (fits in hydrophobic pocket) Pyrazole N (H-bond acceptor) THP Oxygen (potential H-bond) Ligand:f0->Target_Protein:f0 Hydrophobic Interaction Ligand:f1->Target_Protein:f1 Hydrogen Bond Ligand:f2->Target_Protein:f2 Potential Interaction

Caption: Ligand-receptor interactions with the pyrazole moiety.

Experimental Protocols

To provide a practical framework for evaluating these bioisosteres, we outline standard experimental protocols for key in vitro assays.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.[8]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a known amount of the stock solution to a vial containing equal volumes of pre-saturated 1-octanol and water. The final concentration of the compound should be in the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Place the vial on a shaker and agitate for 1 hour at a constant temperature (e.g., 25°C) to allow for equilibration.

  • Centrifuge the vial at 3000 rpm for 10 minutes to separate the two phases.

  • Carefully collect an aliquot from both the octanol and the aqueous layers.

  • Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculate the LogP value using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[9]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.[10][12][15]

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound, HLM, and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.[13]

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Perspectives

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a non-basic, more polar, and often more metabolically stable bioisostere for piperidine and cyclohexane makes it an attractive option for addressing common drug development challenges. By carefully considering its impact on physicochemical properties, ADME profile, and target engagement, researchers can strategically employ this moiety to design safer and more effective drug candidates.

The continued exploration of novel heterocyclic scaffolds and a deeper understanding of their structure-property relationships will undoubtedly fuel future innovations in drug discovery. The systematic evaluation of bioisosteres, supported by robust experimental data, is paramount to the successful translation of promising lead compounds into clinically viable medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Frontage Laboratories. Metabolic Stability.
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024).
  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery.
  • Merck Millipore. Metabolic Stability Assays. Merck Millipore.
  • Bioisosterism in Drug Discovery and Development - An Overview. PubMed.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025).
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Tetra-substituted pyrazole analogues: synthesis, molecular docking, ADMET prediction, antioxidant and pancreatic lipase inhibitory activities. (2023). Medicinal Chemistry Research.

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Safety & Regulatory Compliance

Safety

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole proper disposal procedures

As a trusted partner in drug discovery and laboratory operations, we understand that handling advanced pharmaceutical building blocks requires more than just a basic safety data sheet. For researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in drug discovery and laboratory operations, we understand that handling advanced pharmaceutical building blocks requires more than just a basic safety data sheet. For researchers and drug development professionals working with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and its functionalized derivatives (such as 4-bromo or 4-carbaldehyde variants), operational safety and regulatory compliance are paramount.

This comprehensive guide synthesizes authoritative safety data with field-proven laboratory practices, providing a self-validating system for the handling, operational workflow, and proper disposal of this chemical class.

Mechanistic Safety Analysis & Hazard Identification

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole features two distinct moieties that dictate its behavior:

  • The Pyrazole Ring: A highly bioactive pharmacophore capable of acting as both a hydrogen bond donor and acceptor. If systemically absorbed, it can interact with off-target biological macromolecules, leading to acute toxicity[1].

  • The Tetrahydropyran (THP) Ring: This highly lipophilic ether ring enhances the molecule's ability to cross lipid bilayers, significantly increasing the risk of dermal penetration and subsequent systemic exposure.

Because of these structural characteristics, standard latex gloves provide insufficient barrier protection. Nitrile or neoprene gloves must be utilized to prevent transdermal absorption.

Quantitative Hazard Summary

The following data is synthesized from standardized Global Harmonized System (GHS) classifications for this chemical class[2].

Hazard ClassGHS CodeMechanistic CausalityRequired PPE / Engineering Control
Acute Toxicity (Oral) H302Bioactive pyrazole core disrupts cellular signaling if ingested.Avoid eating/drinking; wash hands post-handling (P264, P270).
Skin Irritation H315Lipophilic THP ring facilitates dermal penetration and local inflammation.Nitrile gloves, lab coat (P280).
Eye Irritation H319Basic nitrogen atoms in the pyrazole ring cause localized pH changes in ocular fluid.Snug-fitting safety goggles (P280).
Respiratory Irritation H335Fine crystalline dust can adhere to respiratory mucosa.Fume hood with adequate face velocity (P261, P271).

Operational Protocol: Preparation of Standardized Stock Solutions

When preparing stock solutions for biological assays or chemical coupling reactions, ensuring complete dissolution and preventing aerosolization are critical. This protocol is designed as a self-validating system to ensure both safety and experimental integrity.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm). Line the weighing area with a disposable, anti-static bench pad.

  • Weighing (Anti-Aerosolization): Using an anti-static spatula, transfer the required mass of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole into a pre-tared, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the pyrazole ring during long-term storage.

  • Solvent Addition: In a continuous motion, add the chosen solvent (e.g., anhydrous DMSO or DMF). Cap the vial immediately with a PTFE-lined septum cap.

  • Validation of Dissolution: Vortex the sealed vial for 30 seconds. Visually inspect the solution against a light source. If particulate matter remains, sonicate the sealed vial in a water bath at room temperature for 2 minutes. Do not apply heat, as this may increase the vapor pressure of the solvent and the solute.

  • Storage: Store the sealed stock solution at 4°C under an inert nitrogen atmosphere to prevent oxidative degradation[2].

Waste Segregation & Proper Disposal Procedures

Improper disposal of heterocyclic organic compounds can lead to severe environmental persistence and regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[3]. The disposal code P501 mandates that all contents and containers be disposed of at an approved waste disposal plant[4].

Waste Segregation Matrix
Waste StreamExample ContaminantsEPA/RCRA ClassificationDisposal Method
Non-Halogenated Liquid Base pyrazole compound in DMSO/DMFCharacteristic Organic WasteIncineration (Afterburner & Scrubber)
Halogenated Liquid 4-Bromo derivative in DCMHalogenated Organic WasteHigh-Temp Incineration
Solid Waste Contaminated vials, spatulas, glovesHazardous Solid WasteLicensed Chemical Destruction
Step-by-Step Disposal Protocol
  • Stream Identification: Determine if the specific derivative used contains halogens (e.g., 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole). Halogenated and non-halogenated wastes must never be mixed, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins[5].

  • Liquid Waste Collection: Pour liquid reaction waste into a designated, chemically compatible high-density polyethylene (HDPE) carboy. Ensure the carboy is stored in secondary containment.

  • Solid Waste Collection: Place all contaminated consumables (weigh boats, pipette tips, nitrile gloves) into a heavy-duty, puncture-resistant hazardous waste bag.

  • Labeling & Manifesting: Clearly label the containers with the chemical name, the GHS07 (Harmful) pictogram, and the specific hazards (e.g., "Contains Irritant/Harmful Pyrazole Derivatives").

  • Final Destruction: Transfer the segregated waste to your institution's Environmental Health and Safety (EHS) department for final transport to a licensed chemical destruction plant. Never dispose of these compounds down the municipal drain.

Workflow A 1-(Tetrahydro-2H-pyran-4-yl) -1H-pyrazole Handling B Weighing & Prep (Fume Hood, PPE) A->B C Reaction / Assay B->C D Waste Generation C->D E Waste Segregation D->E F Halogenated Waste (e.g., 4-Bromo derivative) E->F Halogens Present G Non-Halogenated Waste (Base compound) E->G No Halogens H Solid Waste (Vials, PPE) E->H Solid Materials I Licensed Incineration (EPA/RCRA Compliant) F->I G->I H->I

Workflow for the handling, segregation, and disposal of pyrazole derivatives.

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

  • Evacuation & Assessment: If the spill is large or involves highly concentrated solutions, evacuate the immediate area and allow the fume hood exhaust to clear airborne dust/vapors.

  • PPE Donning: Responders must wear a half-face respirator with P100 particulate filters (if solid) or organic vapor cartridges (if dissolved in solvent), alongside double nitrile gloves and chemical splash goggles.

  • Containment:

    • For Solids: Do not sweep dry, as this generates hazardous dust. Lightly mist the solid with water or a compatible solvent to suppress dust.

    • For Liquids: Surround the spill with inert absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection & Disposal: Mechanically collect the dampened solid or saturated absorbent using a non-sparking plastic scoop. Place the material into a sealable hazardous waste bucket, label it appropriately, and submit it for P501 disposal[4].

Spill S1 Spill Detected S2 Assess Size & Hazard S1->S2 S3 Evacuate Area Call HazMat S2->S3 Large/Highly Toxic S4 Don Appropriate PPE (Respirator, Gloves) S2->S4 Small/Manageable S5 Contain Spill (Absorbent Materials) S4->S5 S6 Mechanically Collect (Avoid Dust) S5->S6 S7 Transfer to Hazardous Waste Container S6->S7

Logical pathway for emergency spill response and containment.

References

  • Safety Information: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde. Sigma-Aldrich. Available at: [Link]

  • Contaminants and Remedial Options at Solvent Contaminated Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Pyrazoloquinoline compound (Patent ES2583528T3).Google Patents.

Sources

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